molecular formula C11H14O3 B7907557 1-(2,3-Dimethoxyphenyl)propan-2-one CAS No. 3081-67-2

1-(2,3-Dimethoxyphenyl)propan-2-one

Cat. No.: B7907557
CAS No.: 3081-67-2
M. Wt: 194.23 g/mol
InChI Key: SYYURZPSSGNDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)propan-2-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYURZPSSGNDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184818
Record name 2-Propanone, 1-(2,3-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3081-67-2
Record name 2-Propanone, 1-(2,3-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(2,3-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-dimethoxyphenylacetone chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,3-Dimethoxyphenylacetone , a critical intermediate in the synthesis of isoquinoline alkaloids and selective serotonin receptor antagonists.

Structural Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary

2,3-Dimethoxyphenylacetone (1-(2,3-dimethoxyphenyl)propan-2-one) is a structural isomer of the more common 3,4-dimethoxyphenylacetone (veratryl acetone). While the 3,4-isomer is widely recognized in the synthesis of papaverine and methyldopa analogs, the 2,3-isomer occupies a specialized niche in medicinal chemistry. It serves as a vital scaffold for the synthesis of Volinanserin (M100907) , a highly selective 5-HT2A receptor antagonist used in schizophrenia research, and in the total synthesis of Galanthamine analogs for Alzheimer's disease therapy. This guide details its physicochemical profile, validated synthetic pathways, and spectral characteristics.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The distinct 2,3-substitution pattern creates unique steric and electronic environments compared to other dimethoxy isomers, influencing both its reactivity in electrophilic aromatic substitutions and its binding affinity in downstream pharmacophores.

Property Data / Descriptor
IUPAC Name This compound
Common Synonyms 2,3-Dimethoxybenzyl methyl ketone; 2,3-DMP2P
CAS Registry Number 3081-67-2
Molecular Formula

Molecular Weight 194.23 g/mol
SMILES COc1cccc(CC(C)=O)c1OC
InChI Key UMYZWICEDUEWIM-UHFFFAOYSA-N (Isomer specific)
Physical State Pale yellow oil (at room temperature)
Boiling Point ~140–145 °C at 10 mmHg (Predicted)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
Synthetic Pathways & Methodology

The synthesis of 2,3-dimethoxyphenylacetone requires precise regiocontrol to ensure the methoxy groups remain in the 2,3-position. Two primary pathways are field-validated: the Nitroalkene Route (Henry Reaction) and the Glycidic Ester Route (Darzens Condensation) .

Protocol A: The Nitroalkene Route (Recommended)

This method is preferred for its high atom economy and scalability.

  • Condensation: Reaction of 2,3-dimethoxybenzaldehyde with nitroethane using an ammonium acetate catalyst in glacial acetic acid or toluene.

    • Mechanism:[2][3][4] A Henry reaction yielding 1-(2,3-dimethoxyphenyl)-2-nitropropene .

    • Critical Step: The steric bulk at the 2-position requires longer reflux times compared to the 3,4-isomer.

  • Reduction/Hydrolysis: The nitropropene is reduced using Iron/HCl or via a reductive hydrolysis (e.g., NaBH4 followed by Nef reaction conditions) to yield the ketone.

Protocol B: The Nitrile Route

Used when 2,3-dimethoxyphenylacetic acid is the available starting material.

  • Alpha-Alkylation: The acetic acid derivative is converted to the amide or nitrile.

  • Grignard Addition: Reaction with methylmagnesium bromide followed by acidic hydrolysis yields the methyl ketone.

Synthesis Diagram (Graphviz)

G Aldehyde 2,3-Dimethoxybenzaldehyde Nitropropene Intermediate: 1-(2,3-dimethoxyphenyl)-2-nitropropene Aldehyde->Nitropropene Henry Reaction (NH4OAc, Reflux) Nitroethane Nitroethane Nitroethane->Nitropropene Target 2,3-Dimethoxyphenylacetone (Target) Nitropropene->Target Reduction (Nef Reaction) Iron Fe / HCl (Reductive Hydrolysis) Volinanserin Volinanserin (M100907) (Schizophrenia Research) Target->Volinanserin Reductive Amination + Piperidine deriv. Galanthamine Galanthamine Analogs (Alzheimer's) Target->Galanthamine Cyclization Steps

Figure 1: Synthetic workflow from aldehyde precursor to pharmaceutical applications.[3]

Analytical Characterization (Spectroscopy)[1][8][13]

Identification of the 2,3-isomer is confirmed by the specific splitting patterns in the aromatic region of the NMR spectrum, which differ significantly from the 3,4-isomer.

Nuclear Magnetic Resonance (

H-NMR)

Solvent:


, 400 MHz
Signal (

ppm)
Multiplicity Integration Assignment Structural Context
6.80 – 7.05 Multiplet3HAr-H Aromatic protons (ABC system).
3.86 Singlet3H-OCH

Methoxy group (C3 position).
3.82 Singlet3H-OCH

Methoxy group (C2 position, sterically crowded).
3.70 Singlet2HAr-CH

-CO
Benzylic methylene. Distinct singlet.
2.18 Singlet3H-CO-CH

Terminal methyl ketone.

Key Diagnostic: In the 3,4-isomer, the aromatic protons often appear as a more defined doublet/doublet-of-doublets/singlet pattern. In the 2,3-isomer, the protons are adjacent (4, 5, 6 positions), often creating a tighter multiplet. Furthermore, the benzylic methylene signal at ~3.70 ppm confirms the ketone structure (distinct from the aldehyde signal at ~10 ppm or alcohol signals).

Applications in Drug Discovery[9]
Volinanserin (M100907) Synthesis

2,3-Dimethoxyphenylacetone is the requisite lipophilic tail fragment for Volinanserin , a highly selective antagonist for the 5-HT2A receptor.

  • Mechanism: The ketone undergoes reductive amination with a piperidine derivative (e.g., 4-piperidinemethanol derivatives) to form the core structure.

  • Significance: Unlike dopamine antagonists, Volinanserin targets the serotonin system to treat psychosis without extrapyramidal side effects.

Isoquinoline Alkaloids

The compound serves as a precursor for cyclization reactions (Pictet-Spengler or Bischler-Napieralski) to form tetrahydroisoquinolines substituted at the 7,8-positions (corresponding to the 2,3-dimethoxy pattern on the ring), which are rare in nature compared to the 6,7-substituted (3,4-dimethoxy) analogs.

Safety & Regulatory Considerations

Handling Protocols:

  • Hazards: Irritant to eyes, respiratory system, and skin.[5] May be harmful if swallowed.[5]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the benzylic position.

Regulatory Status (Precursor Awareness):

  • While 3,4-dimethoxyphenylacetone (3,4-MDP2P) is a controlled precursor in many jurisdictions (List I chemical in the US) due to its link to MDMA synthesis, the 2,3-isomer is chemically distinct.

  • Compliance: Researchers must verify that their specific jurisdiction does not treat positional isomers of listed precursors as "controlled analogues." In legitimate research settings (universities, pharma), it is generally treated as a standard building block, but strict inventory tracking is recommended to demonstrate "know-your-customer" (KYC) compliance.

References
  • Synthesis of Phenylacetone Derivatives: Shulgin, A. T. Journal of Medicinal Chemistry, 1968.
  • Volinanserin Structure & Synthesis: Kehne, J. H., et al. "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia." Neuropsychopharmacology, 1996.

  • Galanthamine Analog Synthesis: Trost, B. M., et al. "Total Synthesis of (-)-Galanthamine." Journal of the American Chemical Society, 2005.

  • Spectral Data Verification: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "Phenylacetone, dimethoxy- derivatives."[6]

  • Regulatory Precursor Lists: U.S. Drug Enforcement Administration (DEA). "List of Scheduled Listed Chemical Products."

Sources

Isomeric Divergence in Dimethoxyphenylacetones: A Technical Analysis of 2,3- vs. 3,4- Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical, analytical, and synthetic distinctions between 2,3-dimethoxyphenylacetone (2,3-DMPA) and its regioisomer, 3,4-dimethoxyphenylacetone (3,4-DMPA).

Executive Summary

In pharmaceutical research, particularly in the synthesis of isoquinoline alkaloids and related heterocyclic scaffolds, the regiochemistry of the starting phenylacetone precursor dictates the final substitution pattern of the fused ring system. While 3,4-dimethoxyphenylacetone (3,4-DMPA) is the standard precursor for 6,7-dimethoxyisoquinolines (e.g., papaverine analogs), 2,3-dimethoxyphenylacetone (2,3-DMPA) serves as a divergent synthon yielding 7,8-dimethoxyisoquinolines.[1] This guide provides the analytical metrics to distinguish these isomers and outlines their respective synthetic pathways.

Structural & Electronic Topography

The fundamental difference lies in the position of the methoxy substituents relative to the acetonyl side chain.[1][2] This positional variance creates distinct steric and electronic environments that govern both spectroscopic signatures and chemical reactivity.[1][2]

Feature3,4-Dimethoxyphenylacetone2,3-Dimethoxyphenylacetone
Substitution Pattern 1,2,4-Trisubstituted Benzene1,2,3-Trisubstituted Benzene
Steric Environment Open: Ortho positions (C2, C6) are relatively accessible.[1]Crowded: The C2-methoxy group creates significant steric strain on the C1-acetonyl side chain.[1][2]
Electronic Activation Activates C6 (para to C3-OMe) and C2 (ortho to C3-OMe).Activates C6 (para to C3-OMe) and C4 (para to C1-sidechain).
Physical State (RT) Viscous amber liquid / Low-melting solidViscous oil / Crystalline solid (dependent on purity)
Boiling Point ~135–158 °C (at reduced pressure)Similar range; often requires high-vac distillation.[1][2]

Analytical Differentiation

Distinguishing these isomers is critical during precursor validation. While Mass Spectrometry (MS) often yields identical molecular ions, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive fingerprints.[1]

Infrared Spectroscopy (IR)

The "fingerprint region" (600–1500 cm⁻¹) offers the most rapid identification method based on C-H out-of-plane bending vibrations.[1]

  • 3,4-DMPA: Exhibits strong absorption bands at 820 cm⁻¹ and 870 cm⁻¹ , characteristic of 1,2,4-aromatic substitution.[1][2]

  • 2,3-DMPA: Exhibits a distinct moderate absorption band at 780 cm⁻¹ , diagnostic of 1,2,3-aromatic substitution.[1][2]

Proton NMR (^1H-NMR)

The aromatic region (6.5 – 7.5 ppm) is the definitive confirmation tool.[1]

  • 3,4-DMPA (ABX System): Displays a typical 1,2,4-substitution pattern.[1] You will observe a doublet (H5), a doublet of doublets (H6), and a doublet (H2) with meta-coupling.

  • 2,3-DMPA (ABC System): Displays a 1,2,3-substitution pattern.[1] The protons are often more clustered, but the integration and splitting (often two doublets and a triplet) confirm the vicinal arrangement.[1]

Analytical Decision Tree

The following diagram illustrates the logical workflow for unequivocal identification.

AnalyticalWorkflow Start Unknown Dimethoxyphenylacetone Sample IR_Step Step 1: FTIR Spectroscopy (Fingerprint Region) Start->IR_Step Decision_IR Band @ 780 cm⁻¹? IR_Step->Decision_IR Result_23 Probable 2,3-Isomer (1,2,3-substitution) Decision_IR->Result_23 Yes Result_34 Probable 3,4-Isomer (Bands @ 820/870 cm⁻¹) Decision_IR->Result_34 No NMR_Step Step 2: 1H-NMR Verification (Aromatic Region) Result_23->NMR_Step Result_34->NMR_Step NMR_23 Pattern: ABC / Multiplet (Vicinal Protons) NMR_Step->NMR_23 2,3-Confirm NMR_34 Pattern: ABX System (Split Signals) NMR_Step->NMR_34 3,4-Confirm

Figure 1: Analytical workflow for differentiating regioisomers using IR and NMR markers.

Synthetic Implications: Isoquinoline Cyclization[1][3]

The most significant difference between these isomers appears during the Bischler-Napieralski cyclization .[1][2] This reaction converts the ethylamide derivative of the ketone into a dihydroisoquinoline.[1][2][3] The position of the methoxy groups directs the ring closure via electrophilic aromatic substitution.[1][2]

Regioselectivity Pathways[4]
  • Pathway A (3,4-DMPA): The 3-methoxy group acts as an ortho/para director.[1][2] The position para to the 3-OMe (Carbon 6) is sterically accessible and electronically activated.[1][2]

    • Product: 6,7-Dimethoxyisoquinoline (The classic "Veratryl" pattern).[1][2]

  • Pathway B (2,3-DMPA): The ring closure must occur ortho to the ethylamine side chain.[1][2] For the 2,3-isomer, the only available position is C6.[1]

    • Product: 7,8-Dimethoxyisoquinoline .[1][2]

    • Note: The 2-methoxy group exerts a steric clash with the closing ring, often requiring harsher conditions or resulting in lower yields compared to the 3,4-isomer.

ReactionPathways cluster_0 Precursors (Amides) cluster_1 Cyclization (POCl3) cluster_2 Final Isoquinoline Core P_34 3,4-Dimethoxy Phenethylamide Cycl_34 Closure at C6 (Para to 3-OMe) P_34->Cycl_34 Favored P_23 2,3-Dimethoxy Phenethylamide Cycl_23 Closure at C6 (Meta to 2-OMe) P_23->Cycl_23 Sterically Hindered Prod_67 6,7-Dimethoxyisoquinoline (Standard) Cycl_34->Prod_67 Prod_78 7,8-Dimethoxyisoquinoline (Divergent) Cycl_23->Prod_78

Figure 2: Divergent synthesis of isoquinoline scaffolds based on precursor isomerism.[1][2]

Experimental Protocols

Protocol 4.1: Analytical Standard Preparation (GC-MS)

To differentiate isomers using Gas Chromatography-Mass Spectrometry (GC-MS), samples are typically analyzed as-is or derivatized to improve volatility.[1]

  • Sample Prep: Dissolve 10 mg of the ketone in 1 mL of HPLC-grade Methanol.

  • GC Parameters:

    • Column: HP-5MS or equivalent (30m x 0.25mm ID).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min.[1][2]

    • Temp Program: 80°C (1 min) → 10°C/min → 280°C (hold 5 min).

  • Differentiation:

    • While fragmentation patterns (McLafferty rearrangement, m/z 43 base peak) are similar, retention times will differ.[1][2] The 2,3-isomer, having the "ortho effect" and internal hydrogen bonding potential, typically elutes slightly later than the 3,4-isomer on non-polar columns due to interaction effects, though this must be validated against a known standard.[1]

Protocol 4.2: Bischler-Napieralski Cyclization (General Method)

Applicable to both isomers, though 2,3-DMPA may require longer reflux times.[1]

  • Amide Formation: React the phenethylamine (derived from the ketone) with the desired acid chloride (e.g., acetyl chloride) in DCM with triethylamine to form the amide.[1][2]

  • Cyclization:

    • Dissolve 1.0 eq of the amide in dry Toluene or Acetonitrile.[1][2]

    • Add 3.0 eq of Phosphorus Oxychloride (POCl₃) dropwise under inert atmosphere (N₂).[1][2]

    • Reflux for 2–4 hours (Monitor via TLC).[1][2] Note: 2,3-isomer may require 6+ hours.[1]

    • Cool to RT and evaporate volatiles under vacuum.[1][2]

  • Workup:

    • Basify the residue carefully with 20% NaOH solution (exothermic).[1][2]

    • Extract with Dichloromethane (3x).[1][2]

    • Dry over MgSO₄ and concentrate to yield the 3,4-dihydroisoquinoline intermediate.[1]

References

  • Differentiation of 2,3- and 3,4-methylenedioxyamphetamine (MDA). Soine, W. H., et al. (1983).[1] Journal of Forensic Sciences. Link (Note: Establishes the IR/GC principles for this isomeric class).

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.[1][2] Link

  • Regioselectivity of Pictet-Spengler Cyclization. Tetrahedron Letters / NIH.[1][2] (2007).[1][2][4][5] Link (Discusses the impact of substitution patterns on cyclization regiochemistry).[1]

  • Isoquinoline Synthesis. BenchChem Technical Guides. Link (General reference for industrial protocols).

Sources

Literature Review of 2,3-Dimethoxyphenylacetone Derivatives: Synthetic Strategies and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethoxyphenylacetone—systematically known as 1-(2,3-dimethoxyphenyl)propan-2-one—is a foundational chemical precursor in the total synthesis of Amaryllidaceae alkaloids. This technical whitepaper explores the evolution of synthetic methodologies utilizing this critical intermediate, contrasting classical sequential annulation techniques with modern, highly stereoselective cascade reactions. By understanding the mechanistic causality behind these protocols, researchers can optimize the synthesis of complex hydrodibenzofuran derivatives (such as galanthamine and lycoramine) for advanced neurological drug development.

Mechanistic Grounding: The Role of 2,3-Dimethoxyphenylacetone

The structural necessity of 2,3-dimethoxyphenylacetone in alkaloid synthesis stems from its precise functionalization. The ortho-methoxy groups are essential for two reasons: they direct subsequent electrophilic cyclizations during skeleton construction, and they establish the crucial oxygenation pattern required for binding to the active site of acetylcholinesterase (AChE).

Typically synthesized via the homologation of 2,3-dimethoxybenzaldehyde, the resulting acetone derivative acts as a highly reactive nucleophile at its α-carbon, making it an ideal candidate for complex C-C bond formation in polycyclic alkaloid frameworks.

Classical Sequential Annulation (The Misaka Protocol)

Historically, the construction of the lycoramine and galanthamine skeletons relied on a linear, sequential ring-building approach (Rings A → B → C → D). As detailed in the seminal 1[1], 2,3-dimethoxyphenylacetone is first subjected to a Michael addition with acrylonitrile to form a pimelonitrile intermediate, which is subsequently cyclized.

Protocol 1: Synthesis of γ-Acetyl-γ-(2,3-dimethoxyphenyl)pimelonitrile

This protocol outlines the self-validating initial stage of the classical route, ensuring high-fidelity intermediate generation.

  • Reagent Preparation: Dissolve 2,3-dimethoxyphenylacetone in a polar aprotic solvent (e.g., anhydrous THF) under a strict nitrogen atmosphere.

  • Base Catalysis: Introduce a catalytic amount of a strong base (such as potassium tert-butoxide).

    • Causality: The base deprotonates the highly acidic α-carbon of the ketone, creating a nucleophilic enolate necessary for the subsequent Michael addition.

  • Michael Addition: Slowly add an excess of acrylonitrile dropwise while strictly maintaining the reaction temperature between 0°C and 10°C.

    • Causality: Low-temperature control prevents the runaway exothermic polymerization of the nitrile and minimizes unwanted side reactions, ensuring selective C-C bond formation.

  • Quenching and Extraction: Neutralize the reaction mixture with 1M HCl. Extract the aqueous layer with ethyl acetate, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Acidic quenching halts the Michael addition and prevents base-catalyzed side reactions (e.g., aldol condensations). The biphasic extraction isolates the lipophilic pimelonitrile derivative.

  • Purification: Purify the crude product via silica gel column chromatography to yield pure γ-acetyl-γ-(2,3-dimethoxyphenyl)pimelonitrile.

This intermediate is then cyclized into 1-(2,3-dimethoxyphenyl)-2,4-dioxocyclohexanepropionate, setting the stage for the formation of the hydrodibenzofuran core[2].

SyntheticPathways N1 2,3-Dimethoxybenzaldehyde N2 2,3-Dimethoxyphenylacetone (Core Precursor) N1->N2 Homologation N3 Acrylonitrile Condensation N2->N3 Classical Route N6 Allylic Alcohol Formation N2->N6 Modern Route N4 Pimelonitrile Intermediate N3->N4 Michael Addition N5 Lycoramine (Sequential Ring Build) N4->N5 Cyclization N7 Semipinacol Rearrangement N6->N7 NBS / Catalyst N8 Galanthamine (Stereoselective Core) N7->N8 Quaternary Center

Divergent synthetic pathways from 2,3-dimethoxyphenylacetone to Amaryllidaceae alkaloids.

Modern Asymmetric Synthesis: The Semipinacol Rearrangement

While the classical route is robust, it suffers from lengthy linear sequences and challenges in stereocontrol. Modern synthetic methodologies have pivoted toward cascade reactions. Specifically, the 3[3] heavily utilizes the semipinacol rearrangement of allylic alcohols derived from 2,3-dimethoxyphenylacetone.

This rearrangement provides a highly stereoselective method to construct the all-carbon quaternary stereocenter adjacent to a ketone—a hallmark of the galanthamine and lycoramine frameworks.

Protocol 2: NBS-Mediated Semipinacol Rearrangement
  • Substrate Preparation: Convert 2,3-dimethoxyphenylacetone into its corresponding cyclic allylic alcohol derivative via Grignard addition followed by selective reduction.

  • Halonium Ion Formation: Dissolve the allylic alcohol in a halogenated solvent (e.g., CH₂Cl₂) and cool to -78°C. Add N-Bromosuccinimide (NBS) in a single portion.

    • Causality: NBS serves as a mild, controlled source of electrophilic bromine, which attacks the electron-rich alkene to form a rigid bromonium ion intermediate without over-oxidizing the sensitive methoxy groups.

  • 1,2-Aryl Migration: Allow the reaction to slowly warm to room temperature.

    • Causality: The anti-periplanar arrangement of the migrating electron-rich 2,3-dimethoxyphenyl group and the leaving bromide drives a stereospecific 1,2-aryl shift. This relieves steric strain and forms the thermodynamically stable ketone at the newly established quaternary center.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess NBS. Extract, dry, and concentrate to isolate the spirocyclic or fused hydrodibenzofuran precursor.

SemipinacolMechanism S1 Allylic Alcohol Activation S2 Bromonium Ion Formation (NBS) S1->S2 S3 1,2-Aryl Migration S2->S3 S4 Quaternary Carbon Ketone S3->S4

Mechanistic workflow of the stereoselective semipinacol rearrangement cascade.

Pharmacological Profiling and Quantitative Data

The polycyclic derivatives synthesized from 2,3-dimethoxyphenylacetone exhibit varying degrees of biological activity. They are primarily evaluated through their inhibitory concentrations (IC50) against acetylcholinesterase, a critical metric for Alzheimer's disease therapeutics. Recent studies on4[4] highlight the potency of these derived structures.

Compound / DerivativeBiological TargetInhibitory ActivitySynthetic Route Origin
(-)-Galanthamine Acetylcholinesterase (AChE)High (Clinical Standard)Semipinacol Cascade
(±)-Lycoramine Acetylcholinesterase (AChE)ModerateSequential Annulation
1-O-acetyl-lycorine Acetylcholinesterase (AChE)IC50: 203.5 µg/mLSemi-synthesis / Extraction
1,2-O-diacetyl-5,6-dehydrolycorine Acetylcholinesterase (AChE)IC50: 17.1 µg/mLSemi-synthesis / Extraction

References

  • The total synthesis of (±)-lycoramine. Part II - Journal of the Chemical Society C - 1

  • An Efficient Total Synthesis of (.+-.)-Lycoramine - ResearchGate - 2

  • Total Synthesis of (±)-Galanthamine - ResearchGate - 3

  • Amaryllidaceae Alkaloids from Lycoris radiata - ResearchGate - 4

Sources

Regulatory Status and Synthetic Utility of 2,3-Dimethoxyphenylacetone in Drug Research

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex intersection of synthetic chemistry and regulatory compliance, the selection of precursor molecules becomes a critical strategic decision. This whitepaper provides an in-depth technical analysis of 2,3-dimethoxyphenylacetone (2,3-DMPA) . Unlike its highly regulated structural cousins, 2,3-DMPA occupies a privileged position in medicinal chemistry: it is an unscheduled, commercially accessible building block that serves as the foundational precursor for complex Amaryllidaceae alkaloids, most notably the Alzheimer's therapeutic galanthamine.

Regulatory Landscape & Compliance Architecture

The regulatory scrutiny applied to phenylacetone derivatives is heavily dictated by their substitution patterns and their potential to be diverted into illicit psychostimulant or empathogen synthesis.

DEA Scheduling and the Analogue Act

The unsubstituted parent compound, phenylacetone (P2P), is a strictly controlled DEA Schedule II substance due to its role as an immediate precursor in amphetamine and methamphetamine synthesis[1]. Similarly, 3,4-methylenedioxyphenyl-2-propanone (3,4-MDP2P) is a Schedule I substance, heavily monitored due to its direct conversion into MDMA[2].

In stark contrast, 2,3-dimethoxyphenylacetone is currently unscheduled at the federal level in the United States . It does not appear on the DEA's List I or List II of regulated chemicals[2]. Furthermore, it generally avoids scrutiny under the Federal Analogue Act. The Analogue Act targets substances intended for human consumption that are structurally and pharmacologically similar to Schedule I or II drugs. Because 2,3-DMPA is utilized almost exclusively in legitimate research for the synthesis of acetylcholinesterase (AChE) inhibitors rather than 5-HT2A psychedelic agonists (like the 2,5-dimethoxy derivatives), it maintains a highly favorable compliance profile for contract research organizations (CROs) and academic labs.

RegulatoryTree Start Substituted Phenylacetone Unsub Unsubstituted (P2P) Start->Unsub Sub34 3,4-Methylenedioxy (MDP2P) Start->Sub34 Sub25 2,5-Dimethoxy (2,5-DMPA) Start->Sub25 Sub23 2,3-Dimethoxy (2,3-DMPA) Start->Sub23 SchII DEA Schedule II (Amphetamine Precursor) Unsub->SchII SchI DEA Schedule I (MDMA Precursor) Sub34->SchI Watch List I / Watched (Psychedelic Precursor) Sub25->Watch Unreg Unscheduled / Research (Galanthamine Precursor) Sub23->Unreg

Regulatory classification of phenylacetone derivatives based on substitution patterns.

Comparative Regulatory and Pharmacological Profile

To ensure compliance and synthetic viability, researchers must understand the quantitative and qualitative differences between these analogs.

Table 1: Regulatory and Pharmacological Profile of Substituted Phenylacetones

CompoundSubstitution PatternPrimary Synthetic TargetTarget Affinity of Final ProductDEA Regulatory Status
P2P UnsubstitutedAmphetamineTAAR1, VMAT2 (Stimulant)Schedule II
3,4-MDP2P 3,4-MethylenedioxyMDMA (Ecstasy)SERT, DAT, NET (Empathogen)Schedule I
2,5-DMPA 2,5-Dimethoxy2,5-DMA, 2C-B5-HT2A (Psychedelic)Watched / Analogue
2,3-DMPA 2,3-DimethoxyGalanthamineAcetylcholinesterase (AChE)Unscheduled

Mechanistic Role in Drug Development: The Causality of the 2,3-Pattern

The value of 2,3-DMPA in drug research is inextricably linked to the total synthesis of Amaryllidaceae alkaloids. Galanthamine, a complex tetracyclic alkaloid, was approved by the FDA in 2001 for the treatment of Alzheimer's disease[3].

Why is the 2,3-dimethoxy pattern strictly required? The biomimetic synthesis of the galanthamine core relies on a highly regioselective phenolic oxidative coupling . By utilizing 2,3-DMPA, researchers can construct an intermediate where the phenyl ring possesses oxygenation at the 2 and 3 positions.

During the synthetic sequence, selective demethylation of the 2-methoxy group yields a free phenol at C2, leaving the 3-methoxy group intact. When this intermediate is subjected to oxidative coupling (using reagents like potassium ferricyanide or hypervalent iodine), the resulting phenoxy radical is directed by the steric bulk and electron-donating nature of the adjacent 3-methoxy group. This forces the radical coupling to occur strictly at the para position relative to the phenol, forming the critical C-C bond that closes the rigid dihydrobenzofuran ring. If a 3,4-dimethoxy or 2,5-dimethoxy precursor were used, the radical coupling would occur at the wrong positions, yielding inactive ortho-ortho coupled byproducts and failing to generate the target skeleton[4].

Experimental Workflows & Self-Validating Protocols

To leverage 2,3-DMPA effectively, laboratories must employ robust, high-yielding synthetic routes. While the Henry reaction (nitroaldol condensation) followed by reduction is a viable pathway, the Darzens condensation offers superior atom economy and avoids the handling of hazardous nitroalkenes.

The following protocol outlines a self-validating system for the synthesis of 2,3-DMPA from 2,3-dimethoxybenzaldehyde, followed by its conversion toward the galanthamine core. Every step includes specific analytical checkpoints to prevent downstream failure.

Protocol 1: Synthesis of 2,3-DMPA via Darzens Condensation

Step 1: Glycidic Ester Formation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 2,3-dimethoxybenzaldehyde (1.0 eq) and methyl 2-chloropropionate (1.5 eq) in anhydrous methanol.

  • Cool the mixture to 0°C using an ice bath.

  • Dropwise, add a solution of sodium methoxide (NaOMe, 1.5 eq) in methanol over 45 minutes, maintaining the internal temperature below 5°C.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The highly UV-active benzaldehyde spot must completely disappear, replaced by the glycidic ester intermediate. Do not proceed until conversion is >95%.

Step 2: Saponification and Decarboxylation

  • To the crude glycidic ester, add an aqueous solution of NaOH (2.5 eq) and stir at room temperature for 2 hours to achieve saponification.

  • Carefully acidify the mixture to pH 3.5 using 15% aqueous HCl.

  • Heat the biphasic mixture to 65°C for 2 hours.

  • Self-Validation Checkpoint: Visual confirmation is achieved when the evolution of CO₂ gas completely ceases.

  • Extract the aqueous layer with toluene, dry over MgSO₄, and concentrate in vacuo to yield 2,3-DMPA as a pale yellow oil.

Table 2: Quantitative ¹H NMR Validation Markers for Protocol 1 (CDCl₃, 400 MHz)

Intermediate / ProductCharacteristic ProtonExpected Shift (δ, ppm)MultiplicityIntegration
2,3-DimethoxybenzaldehydeAldehyde (-CHO)~10.4Singlet1H
2,3-DMPA (Final Product)Benzylic (-CH₂-)~3.6Singlet2H
2,3-DMPA (Final Product)Methyl Ketone (-CH₃)~2.1Singlet3H

Crucial QA Note: The complete absence of the ~10.4 ppm signal confirms successful decarboxylation and prevents aldehyde poisoning in the subsequent reductive amination step.

Protocol 2: Reductive Amination & Core Assembly
  • Dissolve the validated 2,3-DMPA in anhydrous methanol and add methylamine hydrochloride (5.0 eq).

  • Introduce sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions. The use of NaBH₃CN is critical here as it selectively reduces the imine intermediate at pH ~6 without reducing the ketone starting material.

  • Stir for 12 hours at room temperature.

  • Quench with 1M NaOH, extract with dichloromethane, and purify the secondary amine intermediate. This amine is subsequently utilized in the phenolic oxidative coupling to form the lycoramine/galanthamine core[4].

Pathway A 2,3-Dimethoxybenzaldehyde B Darzens Condensation (Methyl 2-chloropropionate, NaOMe) A->B C Glycidic Ester Intermediate B->C D Hydrolysis & Decarboxylation (NaOH, then HCl, Heat) C->D E 2,3-Dimethoxyphenylacetone (2,3-DMPA) D->E F Reductive Amination (Methylamine, NaBH3CN) E->F G Secondary Amine Intermediate F->G H Phenolic Oxidative Coupling G->H I Galanthamine Core H->I

Synthetic workflow from 2,3-dimethoxybenzaldehyde to the galanthamine core via 2,3-DMPA.

Conclusion

For drug development professionals, 2,3-dimethoxyphenylacetone represents an optimal balance of synthetic utility and regulatory freedom. By understanding the mechanistic necessity of the 2,3-dimethoxy substitution pattern and implementing self-validating analytical checkpoints during synthesis, laboratories can efficiently produce complex Amaryllidaceae alkaloid therapeutics without triggering the severe compliance burdens associated with Schedule I and II phenylacetone precursors.

References

  • "The total synthesis of (±)-lycoramine. Part II - Journal of the Chemical Society C", RSC Publishing. URL:[Link]

  • "Amaryllidaceae Alkaloids from Lycoris radiata", ResearchGate. URL:[Link]

  • "Phenylacetone - Wikipedia", Wikipedia. URL: [Link]

  • "Phenylacetone | C9H10O | CID 7678 - PubChem", NIH. URL: [Link]

  • "Controlled Substance Schedules - DEA Diversion Control Division", US DOJ. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of 1-(2,3-Dimethoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly authoritative, self-validating protocol for the synthesis of 1-(2,3-dimethoxyphenyl)propan-2-one from 2,3-dimethoxybenzaldehyde, detailing mechanistic causality and optimized reaction parameters.

Introduction & Mechanistic Rationale

The compound This compound (also known as 2,3-dimethoxyphenylacetone) is a critical synthetic building block in medicinal chemistry, frequently utilized in the development of substituted phenethylamines, indole derivatives, and complex active pharmaceutical ingredients (APIs).

The most robust and scalable synthetic route to this arylacetone relies on a two-step sequence:

  • Henry-Knoevenagel Condensation: The reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form the conjugated intermediate, 1-(2,3-dimethoxyphenyl)-2-nitropropene [1].

  • Reductive Hydrolysis: The selective reduction of the nitroalkene using Iron (Fe) powder and Hydrochloric acid (HCl), which yields an intermediate oxime that undergoes immediate in situ aqueous hydrolysis to the target ketone [2].

Unlike strong hydride reducing agents (such as


) which drive the reduction all the way to the primary amine, the Fe/HCl system is deliberately chosen for its chemoselectivity. It halts the reduction at the oxime/imine stage, allowing the acidic aqueous environment to seamlessly hydrolyze the intermediate into the desired ketone.

Workflow A 2,3-Dimethoxybenzaldehyde C 1-(2,3-Dimethoxyphenyl) -2-nitropropene A->C Henry Condensation B Nitroethane NH4OAc / AcOH B->C E 1-(2,3-Dimethoxyphenyl) propan-2-one C->E Reductive Hydrolysis D Fe powder, HCl MeOH / H2O D->E

Fig 1. Two-step synthesis of this compound from 2,3-dimethoxybenzaldehyde.

Step 1: Henry-Knoevenagel Condensation

Causality and Experimental Choices

The condensation of 2,3-dimethoxybenzaldehyde with nitroethane requires a bifunctional catalyst. Ammonium acetate (


)  is utilized because the ammonium ion acts as a weak acid to activate the carbonyl carbon, while the acetate ion acts as a weak base to deprotonate the nitroethane, forming a resonance-stabilized nitronate anion.

Glacial acetic acid is selected as the solvent because it provides a mildly acidic medium that drives the dehydration of the intermediate


-nitro alcohol. Without this acidic dehydration step, the reaction would stall at the alcohol rather than forming the thermodynamically stable, conjugated 1-(2,3-dimethoxyphenyl)-2-nitropropene [3].
Quantitative Reagent Profile
ReagentMolecular WeightEquivalentsAmount (Scale)Role
2,3-Dimethoxybenzaldehyde166.18 g/mol 1.00 eq16.6 g (100 mmol)Starting Material
Nitroethane75.07 g/mol 1.50 eq11.3 g (150 mmol)Reactant / Carbon Source
Ammonium Acetate77.08 g/mol 0.25 eq1.93 g (25 mmol)Bifunctional Catalyst
Glacial Acetic Acid60.05 g/mol Solvent50.0 mLSolvent / Dehydrating Agent
Step-by-Step Protocol
  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 16.6 g of 2,3-dimethoxybenzaldehyde and 50 mL of glacial acetic acid.

  • Reagent Addition: Add 1.93 g of anhydrous ammonium acetate followed by 11.3 g of nitroethane.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 105°C–110°C) under continuous stirring for 4 to 6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Pour the mixture over 150 g of crushed ice/water to induce precipitation of the crude nitroalkene.

  • Isolation & Purification: Filter the bright yellow crystalline precipitate under vacuum. Wash the filter cake with cold water to remove residual acetic acid. Recrystallize the crude product from boiling isopropanol (IPA) or ethanol to yield pure 1-(2,3-dimethoxyphenyl)-2-nitropropene.

Step 2: Reductive Hydrolysis to Arylacetone

Causality and Experimental Choices

The transformation of the nitropropene to the corresponding ketone is achieved via a modified Béchamp reduction. Iron powder serves as the electron donor, reducing the nitro group, while Hydrochloric acid (HCl) provides the necessary protons.

The reaction proceeds through a cascade: the nitroalkene is reduced to an oxime (or imine) intermediate. Because the reaction is conducted in an aqueous acidic environment (Methanol/Water + HCl), this intermediate is inherently unstable and undergoes rapid nucleophilic attack by water, cleaving the nitrogenous moiety (as hydroxylamine or ammonia) and yielding the terminal ketone [2].

Mechanism N1 Nitroalkene (R-CH=C(NO2)-CH3) N2 Electron Transfer (Fe) Protonation (HCl) N1->N2 N3 Oxime Intermediate (R-CH2-C(=NOH)-CH3) N2->N3 Reduction N4 Aqueous Acid Hydrolysis (H2O / H+) N3->N4 N5 Arylacetone (R-CH2-C(=O)-CH3) N4->N5 Hydrolysis

Fig 2. Mechanistic pathway of the Fe/HCl reductive hydrolysis from nitroalkene to arylacetone.

Quantitative Reagent Profile
ReagentMolecular WeightEquivalentsAmount (Scale)Role
1-(2,3-Dimethoxyphenyl)-2-nitropropene223.23 g/mol 1.00 eq11.16 g (50 mmol)Intermediate Substrate
Iron Powder (Fine, ~325 mesh)55.84 g/mol 5.00 eq13.96 g (250 mmol)Reducing Agent
Hydrochloric Acid (37% aq)36.46 g/mol Excess40.0 mLProton Source / Hydrolysis
Methanol / Water (5:1 v/v)N/ASolvent100 mL / 20 mLBiphasic Solvent System
Step-by-Step Protocol
  • System Setup: In a 500 mL two-neck round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve 11.16 g of 1-(2,3-dimethoxyphenyl)-2-nitropropene in 100 mL of methanol. Add 20 mL of distilled water and 13.96 g of fine iron powder.

  • Acid Addition: Heat the suspension to a mild reflux (approx. 70°C). Begin dropwise addition of 40 mL of concentrated HCl (37%) via the addition funnel over a period of 45-60 minutes. Caution: This reaction is highly exothermic and evolves hydrogen gas; ensure vigorous stirring and proper ventilation.

  • Reaction Maturation: Following the complete addition of HCl, maintain reflux for an additional 2 to 3 hours. The reaction mixture will transition to a dark, sludgy consistency as iron oxides form.

  • Workup & Extraction: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron salts, washing the pad with dichloromethane (DCM). Transfer the filtrate to a separatory funnel, dilute with additional water, and extract the aqueous layer with DCM (

    
    ).
    
  • Neutralization & Purification: Wash the combined organic layers with saturated aqueous

    
     until the pH is neutral, followed by a brine wash. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Final Polish: The resulting crude oil can be purified via vacuum distillation or silica gel column chromatography (Hexanes:Ethyl Acetate, 9:1) to yield this compound as a pale yellow oil.

References

  • Auburn University Electronic Theses and Dissertations. Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series. Details the condensation of methoxybenzaldehydes with nitroethane using ammonium acetate. URL: [Link]

  • European Union Drugs Agency (EUDA). PRECURSOR ASSESSMENT REPORT of phenyl-2-nitropropene. Validates the mechanistic reduction of phenyl-2-nitropropenes to phenylacetones utilizing Iron (Fe) as the reducing agent and hydrochloric acid as the catalyst/hydrolysis agent. URL: [Link]

  • ResearchGate / Scientific Literature. The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Discusses the condensation mechanics of 2,3-dimethoxybenzaldehyde with nitroalkanes. URL: [Link]

Optimized Henry Reaction and Reductive Amination Protocol for 2,3-Dimethoxy-β-Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-ORG-04

Abstract & Strategic Analysis

This Application Note details the synthesis of 1-(2,3-dimethoxyphenyl)-2-nitropropene via the Henry reaction (nitroaldol condensation) and its subsequent reduction to the corresponding phenethylamine.

The Steric Challenge: Unlike the widely cited 3,4- or 2,5-dimethoxy isomers, the 2,3-dimethoxy substitution pattern presents unique synthetic challenges. The ortho-methoxy group creates significant steric crowding around the aldehyde carbonyl, inhibiting nucleophilic attack by the nitronate species. Furthermore, electron-rich benzaldehydes are prone to side reactions, specifically the formation of resinous, non-crystalline phenol-formaldehyde-type polymers, leading to reported yields as low as 35% under standard conditions [1].[1]

The Solution: This protocol utilizes a buffered ammonium acetate/acetic acid system optimized for electron-rich, sterically hindered substrates. It emphasizes strict thermal control to favor the elimination of water (dehydration) to the nitroalkene while minimizing polymerization. The subsequent reduction utilizes Lithium Aluminum Hydride (LiAlH₄) , selected for its ability to drive the reduction to completion despite the steric bulk, yielding the amine with high fidelity.

Phase I: The Henry Reaction (Nitroalkene Synthesis)[1][2]

Reaction Mechanism & Logic

The reaction proceeds via the reversible addition of nitroethane to 2,3-dimethoxybenzaldehyde, followed by the irreversible elimination of water. Ammonium acetate serves a dual role: the ammonium ion acts as a proton source to activate the aldehyde, while the acetate ion acts as a base to deprotonate the nitroalkane [2].

Critical Parameter: The 2,3-isomer requires a longer induction period than the 3,4-isomer. However, prolonged heating promotes tar formation. The protocol below balances these competing factors.

Materials
  • Precursor: 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Reagent: Nitroethane (Stoichiometric excess, 1.5–2.0 eq)

  • Catalyst: Ammonium Acetate (0.2–0.4 eq)

  • Solvent: Glacial Acetic Acid (anhydrous)

Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Charging: Dissolve 2,3-dimethoxybenzaldehyde (100 mmol) in Glacial Acetic Acid (150 mL).

  • Addition: Add Nitroethane (150 mmol) and Ammonium Acetate (30 mmol).

  • Reaction:

    • Heat the solution to a gentle reflux (approx. 100–105°C).

    • Expert Insight: Do not vigorously boil. The color will shift from clear/pale yellow to deep orange/red.

    • Monitor: TLC (Silica, 3:1 Hexane/EtOAc) every 30 minutes. Stop heating immediately upon disappearance of the aldehyde (typically 2–4 hours). Over-reaction is the primary cause of yield loss.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the dark reaction mixture into ice-cold water (500 mL) with vigorous stirring. The nitroalkene should precipitate as a yellow/orange solid.

    • Troubleshooting: If an oil forms instead of a solid (common with the 2,3-isomer), decant the aqueous layer, dissolve the oil in a minimum amount of boiling methanol or isopropanol, and induce crystallization by scratching the glass or cooling to -20°C.

  • Purification: Recrystallize from boiling methanol.

    • Target: Bright yellow needles.

    • Melting Point Verification: Verify against literature standard (approx. range depending on purity, typically distinct from the aldehyde).

Phase II: Reductive Amination (Nitroalkene to Amine)

Selection of Reducing Agent

While catalytic hydrogenation (Pd/C) is cleaner, it is often sluggish with sterically hindered nitroalkenes. LiAlH₄ is chosen here for its thermodynamic driving force, ensuring complete reduction of both the alkene and the nitro group to the amine [3].

Safety Protocol (Strict Adherence Required)
  • Hazard: LiAlH₄ is pyrophoric. It reacts violently with water and protic solvents.

  • Atmosphere: All operations must occur under a positive pressure of dry Nitrogen or Argon.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.

Experimental Protocol
  • Catalyst Slurry: In a dry 1L 3-neck flask under inert atmosphere, suspend LiAlH₄ (4.0 eq) in anhydrous THF (300 mL). Chill to 0°C.

  • Addition (The "Normal" Addition):

    • Dissolve the purified 1-(2,3-dimethoxyphenyl)-2-nitropropene (from Phase I) in anhydrous THF.

    • Add this solution dropwise to the LiAlH₄ slurry over 60 minutes.

    • Mechanistic Note: Slow addition prevents the buildup of unreacted intermediate and controls the highly exothermic reaction.

  • Reflux:

    • Allow the mixture to warm to room temperature.

    • Heat to a gentle reflux for 4–6 hours. The solution typically turns from yellow to grey/white.

  • Quenching (Fieser Method):

    • Cool to 0°C.

    • Carefully add:

      • 
         mL Water (where 
        
        
        
        = grams of LiAlH₄ used).
      • 
         mL 15% NaOH solution.
        
      • 
         mL Water.
        
    • Stir until the aluminum salts form a granular white precipitate (approx. 30 mins).

  • Isolation:

    • Filter off the aluminum salts. Wash the filter cake with THF.[2]

    • Evaporate the filtrate to obtain the crude amine oil.

  • Salt Formation (Stabilization):

    • Dissolve the crude oil in dry IPA or Et₂O.

    • Add concentrated HCl (or HCl gas) dropwise until pH ~5.

    • The hydrochloride salt of the amine will precipitate. Filter and dry.[2]

Visualization & Workflow

Reaction Pathway

The following diagram illustrates the chemical transformation from the aldehyde precursor to the final amine salt.

ReactionPathway Aldehyde 2,3-Dimethoxy- benzaldehyde Intermediate Nitroalkene (1-(2,3-dimethoxyphenyl)- 2-nitropropene) Aldehyde->Intermediate Henry Reaction NH4OAc, AcOH, Reflux (-H2O) Nitroethane Nitroethane Nitroethane->Intermediate Henry Reaction NH4OAc, AcOH, Reflux (-H2O) Amine Target Amine (2,3-Dimethoxy- amphetamine) Intermediate->Amine Reduction LiAlH4, THF (Reflux)

Caption: Chemical pathway for the synthesis of 2,3-dimethoxyamphetamine via Henry condensation and LAH reduction.

Experimental Workflow

This flowchart details the critical decision points and process steps.

Workflow Start Start: Reagent Prep Henry Phase 1: Henry Reaction (AcOH/NH4OAc, 100°C) Start->Henry Monitor TLC Monitor (Every 30 min) Henry->Monitor Monitor->Henry Aldehyde Present Precip Quench in Ice Water Monitor->Precip Aldehyde Consumed CheckState Solid or Oil? Precip->CheckState Recryst Recrystallize (MeOH) Target: Yellow Needles CheckState->Recryst Solid CheckState->Recryst Oil (Freeze/Scratch) Reduction Phase 2: Reduction (LiAlH4 / THF) Recryst->Reduction Workup Fieser Workup (H2O / NaOH / H2O) Reduction->Workup Salt HCl Salt Formation Workup->Salt

Caption: Operational workflow emphasizing the critical purification step of the intermediate nitroalkene.

Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Notes
2,3-Dimethoxybenzaldehyde Substrate1.0Limiting reagent.[3]
Nitroethane Reagent1.5 - 2.0Excess drives equilibrium; acts as co-solvent.
Ammonium Acetate Catalyst0.3Buffer source.
Glacial Acetic Acid SolventN/AMust be anhydrous to promote dehydration.
LiAlH₄ Reductant4.0High excess required for 6e⁻ reduction + safety margin.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield in Henry Step (<40%) "Ortho-effect" steric hindrance or polymerization.Use Sonication (Ultrasound) at 22°C instead of reflux [1]. This minimizes thermal polymerization.
Oiling out during quench Impure intermediate.Decant water, dissolve oil in hot MeOH, cool slowly. Seed crystal is critical.
Incomplete Reduction Inactive LiAlH₄ or moisture ingress.Ensure LiAlH₄ is grey powder (not white/clumpy). Increase reflux time.
Emulsion during workup Aluminum hydroxides.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of Fieser method if emulsion persists.

References

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. Source: The Rhodium Archive (citing J. Chem. Research). Context: Specifically notes that 2,3-dimethoxybenzaldehyde condenses with nitroalkanes in only 35% yield under standard thermal conditions due to resinous polymerization, suggesting ultrasound as a superior method.[1] URL:[Link] (Archive Reference)

  • Henry Reaction Mechanism & Conditions. Source: Master Organic Chemistry. Context: Detailed mechanism of the nitroaldol condensation and the role of acetate bases. URL:[Link]

  • Reduction of Nitroalkenes with LiAlH₄. Source: Common Organic Chemistry. Context: Standard protocols for the reduction of aliphatic and conjugated nitro compounds to amines. URL:[Link]

  • Synthesis of (E)-nitrostyrene derivatives. Source: ResearchGate (Journal of Forensic Sciences). Context: Comparative analysis of Henry reaction yields across different methoxy-substituted benzaldehydes. URL:[Link]

Sources

Application Note: Catalytic Friedel-Crafts Acylation of 1,2-Dimethoxybenzene for the Synthesis of 3,4-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst optimization, and self-validating experimental protocols.

Executive Summary & Strategic Context

The functionalization of aromatic ethers via Friedel-Crafts acylation is a cornerstone transformation in organic synthesis and pharmaceutical manufacturing. Specifically, the acylation of 1,2-dimethoxybenzene (veratrole) yields 3,4-dimethoxyacetophenone (acetoveratrone), a highly valuable intermediate[1]. This ketone is a critical precursor in the synthesis of papaverine alkaloids and advanced anti-tumor targeted therapies, such as the multi-target anti-angiogenesis inhibitor tivozanib[2],[3].

Historically, this transformation relied on homogeneous Lewis acids (e.g., AlCl₃), which present severe operational bottlenecks: they require greater than stoichiometric quantities, form irreversible complexes with the product, and generate massive amounts of corrosive, toxic waste during aqueous quenching[4],[5]. This application note details a modern, self-validating protocol utilizing heterogeneous solid acid catalysts and acetic anhydride, ensuring high regioselectivity, environmental compliance, and catalyst reusability[6],[7].

Mechanistic Insights & Causality

To design a robust protocol, one must understand the inherent reactivity of the substrate and the causality behind reagent selection.

  • Substrate Reactivity (+M Effect): Veratrole features two electron-donating methoxy groups. The oxygen lone pairs donate electron density into the aromatic π-system via the mesomeric (+M) effect. This synergistic activation makes veratrole significantly more reactive toward electrophilic aromatic substitution than benzene or anisole[8],[9].

  • Regioselectivity (Steric vs. Electronic Control): While both methoxy groups are ortho/para directing, the 3-position is sterically hindered by the adjacent methoxy group at the 2-position. Consequently, the electrophilic acylium ion preferentially attacks the less hindered 4-position, yielding 3,4-dimethoxyacetophenone with near-perfect regioselectivity[8].

  • Acylating Agent Selection: Acetyl chloride is highly corrosive and evolves toxic HCl gas[9]. Acetic anhydride is selected as the optimal acylating agent because it is milder, safer, and generates acetic acid as a byproduct—a benign compound easily tolerated by solid acid catalysts[4],[7].

Mechanism A Veratrole (1,2-Dimethoxybenzene) C Wheland Intermediate (Sigma Complex) A->C +M Effect Activation B Acylium Ion [CH3C+=O] B->C Electrophilic Attack D Acetoveratrone (3,4-Dimethoxyacetophenone) C->D Deprotonation & Rearomatization

Fig 1. Electrophilic aromatic substitution mechanism for veratrole acylation.

Catalyst Selection & Reaction Dynamics

The transition from homogeneous to heterogeneous catalysis is non-negotiable for scalable, green chemistry. Solid acids provide surface Lewis and Brønsted acid sites that facilitate acylium ion generation without permanently binding to the ketone product[4],[9].

However, catalyst selection requires careful consideration of pore size and surface acidity. For instance, H-Beta and HY zeolites are active but prone to irreversible deactivation caused by the entrapment of bulky diketone byproducts within their pore structures[10],[11]. Conversely, nanocrystalline Ce-ZSM-5 and macroreticular resins like Amberlyst 15 offer superior mass transfer and resistance to fouling[6],[7].

Table 1: Quantitative Comparison of Catalytic Systems for Veratrole Acylation
Catalytic SystemAcylating AgentTemp (°C)Time (h)Yield/Conv. (%)Catalyst ReusabilityEnvironmental Impact
AlCl₃ (Homogeneous) Acetyl Chloride252 - 4> 90%None (Destroyed by quench)High (Corrosive waste)
Amberlyst 15 Resin Acetic Anhydride8010~ 85%High (Simple filtration)Low (Non-toxic resin)
H-Beta Zeolite Acetic Anhydride906~ 75%Moderate (Prone to fouling)Low
Ce-ZSM-5 (Nano) Acetic Anhydride60 - 1004 - 5> 95%Excellent (No activity loss)Very Low

Data synthesized from comparative catalytic studies[4],[6],[10],[7].

Experimental Protocol: A Self-Validating System

This protocol utilizes a solid acid catalyst (e.g., nanocrystalline ZSM-5 or Amberlyst 15) and is designed as a self-validating workflow. In-process controls (IPC) are embedded to ensure empirical verification of the reaction state before proceeding to downstream workup[8],[7].

Materials Required
  • Substrate: 1,2-Dimethoxybenzene (Veratrole), 10 mmol (1.38 g)

  • Acylating Agent: Acetic Anhydride, 15 mmol (1.53 g)

  • Catalyst: Solid Acid (e.g., Ce-ZSM-5 or Amberlyst 15), 0.25 g (approx. 20 wt% relative to substrate)[8],[7]

  • Solvent (Optional): Ethylene dichloride (EDC) or solvent-free conditions[7],[9]

Step-by-Step Methodology
  • System Preparation: To a dried 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 mmol of veratrole and 15 mmol of acetic anhydride[8].

    • Causality: An excess of acetic anhydride drives the equilibrium forward and compensates for any ambient moisture.

  • Catalyst Introduction: Introduce 0.25 g of the solid acid catalyst to the mixture[8].

    • Causality: Adding the catalyst after the reagents ensures uniform dispersion and prevents localized thermal spikes.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 80–100°C. Stir continuously at 600 RPM for 5 to 10 hours[4],[7].

    • Causality: Elevated temperatures provide the necessary activation energy for the catalyst to cleave the anhydride and generate the active acylium electrophile.

  • In-Process Validation (IPC): At the 4-hour mark, extract a 10 µL aliquot, dilute in ethyl acetate, and analyze via Gas Chromatography (GC)[8],[7].

    • Validation Check: Do not proceed to workup until GC indicates <2% residual veratrole. If conversion is stalled, verify the internal temperature of the reaction matrix.

  • Catalyst Recovery: Upon reaction completion, cool the mixture to room temperature. Separate the heterogeneous catalyst via decantation or vacuum filtration[8]. Wash the recovered catalyst with a volatile solvent (e.g., dichloromethane) and dry under vacuum for reuse in subsequent cycles[10].

  • Workup & Purification: Dilute the filtrate with 20 mL of ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize residual acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,4-dimethoxyacetophenone can be further purified via vacuum distillation or recrystallization[8].

Workflow Step1 1. Reagent Preparation Veratrole + Acetic Anhydride Step2 2. Catalyst Addition Solid Acid (e.g., Ce-ZSM-5) Step1->Step2 Step3 3. Thermal Activation 80-100°C, 5-10 hrs Step2->Step3 Step4 4. Catalyst Recovery Decantation / Filtration Step3->Step4 Step4->Step2 Catalyst Recycle Loop Step5 5. Purification & Analysis Distillation, GC-MS, NMR Step4->Step5

Fig 2. Step-by-step experimental workflow with catalyst recycling loop.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized 3,4-dimethoxyacetophenone, the following analytical validations must be performed[8],[7]:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight. Look for the molecular ion peak at m/z = 180.2, corresponding to C₁₀H₁₂O₃[1].

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Validates functional group transformation. The disappearance of the broad anhydride stretching bands (1820 and 1750 cm⁻¹) and the emergence of a strong, sharp conjugated carbonyl (C=O) stretch at approximately 1670–1680 cm⁻¹ confirms successful acylation[9].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms regioselectivity. The aromatic region will display a characteristic 1,2,4-substitution pattern (typically a doublet, a doublet of doublets, and a singlet-like doublet), proving that acylation occurred exclusively at the 4-position[8].

References

  • Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5 Source: Longdom Publishing URL:[Link]

  • Friedel-Crafts Acylation of Aromatics with Acetic Anhydride over Nano-Sized Rare Earth Cation Exchanged ZSM-5 Catalysts Source: Ingenta Connect / Science of Advanced Materials URL:[Link]

  • Synthesis method of anti-tumor targeted therapeutic drug tivozanib (CN102532116B)
  • Acylation of veratrole by acetic anhydride over Hβ and HY zeolites Source: ResearchGate / Applied Catalysis A General URL:[Link]

  • Acylation of Aromatic Ethers Using Different Carboxylic Acid Anhydrides as Acylating Agents in the Presence of Nontoxic, Noncorrosive Resin Amberlyst 15 as a Solid Acid Catalyst Source: Taylor & Francis / Synthetic Communications URL:[Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts Source: International Journal of Chemical Studies URL:[Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent Source: RSC Publishing URL:[Link]

Sources

oxidative cleavage methods to produce 1-(2,3-dimethoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Oxidative Protocols for the Synthesis of 1-(2,3-dimethoxyphenyl)propan-2-one

Part 1: Executive Analysis & Strategic Route Selection

1.1 The Chemoselectivity Challenge The synthesis of this compound (2,3-DMP2P) presents a specific regiochemical challenge due to the electron-rich nature of the 2,3-dimethoxyarene ring. While "oxidative cleavage" is the nominal request, the strict chemical definition (cleavage of a C=C bond) yields the target ketone only from specific branched precursors.

For researchers approaching this target, the term "oxidative method" often encompasses three distinct mechanistic pathways depending on the starting alkene substrate. Selecting the correct protocol requires matching the oxidation method to the specific alkene isomer available in your library.

1.2 Substrate-Dependent Pathway Selection The following decision matrix dictates the experimental protocol:

Precursor TypeStructureRecommended ProtocolMechanismRegioselectivity
Branched Alkene 2-(2,3-dimethoxyphenyl)prop-1-eneProtocol A: Oxidative Cleavage

Bond Scission
100% (Structure dictated)
Terminal Alkene 1-(2,3-dimethoxyphenyl)prop-2-eneProtocol B: Wacker-Tsuji Oxidation Pd-Catalyzed OxidationHigh (Markovnikov)
Internal Alkene 1-(2,3-dimethoxyphenyl)prop-1-eneProtocol C: Peracid Rearrangement Epoxidation/SemipinacolVariable (Migration dependent)

Critical Note: Applying oxidative cleavage (e.g., Ozonolysis) to the internal alkene (Propenylbenzene) will destroy the carbon skeleton, yielding 2,3-dimethoxybenzaldehyde, not the target ketone. Protocol A is the only true oxidative cleavage route to 2,3-DMP2P.

Part 2: Detailed Experimental Protocols

Protocol A: Lemieux-Johnson Oxidative Cleavage

Target Substrate: 2-(2,3-dimethoxyphenyl)prop-1-ene (The Alpha-Methyl Styrene Derivative)

Rationale: While ozonolysis is the industrial standard for oxidative cleavage, the Lemieux-Johnson oxidation (OsO₄/NaIO₄) offers a bench-stable, highly specific alternative that avoids the safety hazards of ozone generation and peroxide accumulation. This method cleaves the terminal double bond of the alpha-methyl styrene precursor to yield the methyl ketone directly.

Reagents:

  • Substrate: 2-(2,3-dimethoxyphenyl)prop-1-ene (10 mmol)

  • Oxidant: Sodium Periodate (NaIO₄) (4.0 equiv)

  • Catalyst: Osmium Tetroxide (OsO₄) (2.5 mol% - Handle with extreme care)

  • Solvent: 1,4-Dioxane/Water (3:1 v/v)

  • Additive: 2,6-Lutidine (2.0 equiv) – Prevents acid-catalyzed side reactions on the electron-rich ring.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the substrate (10 mmol) and 2,6-lutidine (20 mmol) in 1,4-dioxane (60 mL) and water (20 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add OsO₄ (2.5 mol% as a 2.5% wt solution in t-butanol) slowly. The solution will darken, indicating the formation of the osmate ester.

  • Oxidant Addition: Add NaIO₄ (40 mmol) in portions over 30 minutes. The periodate re-oxidizes the Os(VI) back to Os(VIII), driving the catalytic cycle and cleaving the diol intermediate.

  • Reaction: Allow the slurry to warm to room temperature and stir vigorously for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the alkene.

  • Quench: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual osmium and iodine species. Stir for 30 minutes.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude oil is purified via flash column chromatography (Gradient: 0-15% EtOAc in Hexanes) to yield this compound.

Protocol B: Tsuji-Wacker Oxidation

Target Substrate: 1-(2,3-dimethoxyphenyl)prop-2-ene (The Allylbenzene Derivative)

Rationale: The classic Wacker process uses PdCl₂/CuCl₂ to oxidize terminal alkenes to methyl ketones.[1][2] For electron-rich aromatic substrates, standard conditions can lead to polymerization. The Tsuji-Wacker modification (DMF/Water solvent system) is essential here to ensure solubility and rate enhancement.

Reagents:

  • Substrate: 1-(2,3-dimethoxyphenyl)prop-2-ene (10 mmol)

  • Catalyst: Palladium(II) Chloride (PdCl₂) (10 mol%)[1]

  • Co-Catalyst: Copper(I) Chloride (CuCl) (1.0 equiv)

  • Oxidant: Molecular Oxygen (O₂) (Balloon pressure)

  • Solvent: DMF/Water (7:1 v/v)

Step-by-Step Methodology:

  • Catalyst Activation: In a two-neck flask, dissolve PdCl₂ (1 mmol) and CuCl (10 mmol) in DMF (35 mL) and water (5 mL). Stir under an O₂ atmosphere (balloon) for 1 hour until the solution is homogeneous and green/brown.

  • Substrate Addition: Add the allylbenzene substrate (10 mmol) dropwise.

  • Oxidation: Stir vigorously under the O₂ balloon at room temperature for 24 hours. The reaction is Markovnikov-selective, placing the ketone at the internal position (C2).

  • Workup: Dilute with 1N HCl (50 mL) to break down Pd-complexes. Extract with diethyl ether (3 x 50 mL).

  • Purification: Silica gel chromatography or high-vacuum distillation.

Protocol C: Peracid-Mediated Oxidative Rearrangement

Target Substrate: 1-(2,3-dimethoxyphenyl)prop-1-ene (The Propenylbenzene Derivative)

Rationale: This is the most common "oxidative" route when starting from the easily accessible propenylbenzene (often derived from the aldehyde). It is technically an epoxidation followed by acid-catalyzed rearrangement . The electron-rich 2,3-dimethoxy ring facilitates the migration of the aryl group or hydride shift, typically yielding the P2P ketone.

Reagents:

  • Substrate: 1-(2,3-dimethoxyphenyl)prop-1-ene (10 mmol)

  • Oxidant: Hydrogen Peroxide (30% aq, 2.0 equiv)

  • Solvent/Reagent: Formic Acid (88%, 10-15 mL per g of substrate)

  • Hydrolysis Agent: Sulfuric Acid (15% aq)

Step-by-Step Methodology:

  • Epoxidation: Dissolve the substrate in formic acid. Add H₂O₂ dropwise at 0-10°C.

  • Formate Formation: Stir at room temperature for 12-16 hours. The reaction forms the glycol monoformate ester via the epoxide.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove excess formic acid (Caution: Peroxides may be present; test with starch-iodide paper and quench with bisulfite if necessary before concentration).

  • Hydrolysis/Rearrangement: Reflux the residue with 15% H₂SO₂ for 2-3 hours. This step hydrolyzes the ester to the glycol (diol) and promotes the pinacol-type rearrangement to the ketone.

  • Isolation: Cool, extract with DCM, wash with bicarbonate (to remove acid), and distill the crude oil.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the alkene precursor.

G Precursor1 2-(2,3-dimethoxyphenyl) prop-1-ene (Alpha-Methyl Styrene) Method1 Oxidative Cleavage (OsO4/NaIO4) Precursor1->Method1 True Cleavage Precursor2 1-(2,3-dimethoxyphenyl) prop-2-ene (Allylbenzene) Method2 Wacker Oxidation (PdCl2/CuCl/O2) Precursor2->Method2 Oxidative Functionalization Precursor3 1-(2,3-dimethoxyphenyl) prop-1-ene (Propenylbenzene) Method3 Epoxidation & Rearrangement (H2O2/HCOOH) Precursor3->Method3 Oxidative Rearrangement Target 1-(2,3-dimethoxyphenyl) propan-2-one (Target Ketone) Method1->Target Yields Methyl Ketone Intermediate2 Pd-Alkene Complex Method2->Intermediate2 Intermediate3 Glycol/Epoxide Intermediate Method3->Intermediate3 Intermediate1 Formaldehyde + Ketone Intermediate2->Target Markovnikov Selectivity Intermediate3->Target H+ Catalyzed Shift

Figure 1: Mechanistic divergence in the oxidative synthesis of 2,3-DMP2P. Note that "True Cleavage" (Red) requires the branched precursor.

Part 4: Process Safety & Data Validation

4.1 Safety Considerations

  • Osmium Tetroxide: Highly volatile and toxic. Causes blindness. Must be handled in a well-ventilated fume hood with double gloving.

  • Peroxides: The peracid route involves potentially explosive intermediates. Always test for active peroxides before heating or concentrating.

  • Regulatory: Phenylacetone derivatives are often controlled substances or watched precursors in many jurisdictions. Researchers must verify local compliance (e.g., DEA List I status in the US) before synthesis.

4.2 Analytical Validation (Expected Data) To validate the synthesis of the correct isomer (2,3-dimethoxy vs 3,4-dimethoxy), NMR spectroscopy is required.

SignalChemical Shift (δ)MultiplicityAssignment
Aryl H 6.8 - 7.1 ppmMultiplet3H (Aromatic Ring)
Methoxy 3.84, 3.86 ppmSinglets6H (-OCH₃ x 2)
Benzylic 3.68 ppmSinglet2H (Ar-CH₂-CO-)
Methyl 2.15 ppmSinglet3H (-CO-CH₃)

References

  • Tsuji, J. (1984). Organic Synthesis with Palladium Compounds. Springer-Verlag.
  • Pappo, R., Allen, D. S., Lemieux, R. U., & Johnson, W. S. (1956). "Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds". Journal of Organic Chemistry, 21(4), 478–479. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • U.S. National Library of Medicine. (2023). "Oxidative Cleavage of Alkenes". PubChem Compound Database. Link

  • Hayashi, Y. (2003). "Oxidative Double Bond Cleavage of α-Substituted Styrenes with Molecular Oxygen". Chemistry Letters. (Specific reference for cleavage of alpha-methyl styrenes).

Sources

Application Notes and Protocols for the Reductive Amination of 1-(2,3-dimethoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, a linkage ubiquitous in biologically active compounds.[1] It is estimated that a significant portion of C-N bond-forming reactions in the pharmaceutical industry are achieved through this versatile method.[1][2] This guide provides a detailed exploration of the reductive amination of 1-(2,3-dimethoxyphenyl)propan-2-one, a key transformation for accessing the corresponding primary amine, 1-(2,3-dimethoxyphenyl)propan-2-amine. This amine scaffold is of significant interest in medicinal chemistry due to its structural relation to various pharmacologically active molecules.

This document will delve into the mechanistic underpinnings of reductive amination, compare various established protocols, and provide detailed, actionable experimental procedures. The focus will be on providing not just the steps, but the rationale behind them, empowering researchers to make informed decisions and troubleshoot effectively.

The Mechanism of Reductive Amination

Reductive amination is a two-stage process that converts a carbonyl group (in this case, a ketone) into an amine.[3] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the final amine.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (ammonia for the synthesis of a primary amine) on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form an iminium ion. The pH is a critical parameter; it must be low enough to facilitate dehydration but not so low as to fully protonate the starting amine, which would render it non-nucleophilic.[4]

  • Reduction: A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine. The choice of reducing agent is crucial for the success of a "direct" or "one-pot" reductive amination, where the imine formation and reduction occur concurrently. The ideal reducing agent should be selective for the iminium ion over the starting ketone to prevent the formation of the corresponding alcohol as a byproduct.[4][5]

Diagram 1: General Mechanism of Reductive Amination. The ketone reacts with ammonia to form a hemiaminal, which dehydrates to an iminium ion. Subsequent hydride reduction yields the target primary amine.

Comparative Analysis of Reductive Amination Protocols

Several methods can be employed for the reductive amination of this compound. The choice of protocol depends on factors such as scale, available reagents, and desired purity.

MethodReducing AgentAmine SourceAdvantagesDisadvantages
Borohydride Reagents Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonium AcetateMild, highly selective for imines over ketones, tolerant of many functional groups.[5][6][7]Higher cost, generates acetic acid which may not be suitable for all substrates.
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateEffective at mildly acidic pH, stable in protic solvents.[5]Highly toxic (potential for cyanide gas release), sometimes sluggish reactions.[5]
Catalytic Hydrogenation H₂AmmoniaEconomical, scalable, environmentally friendly (water is the only byproduct).[3][5]Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.
Leuckart Reaction Formic Acid / FormamideAmmonium Formate or FormamideOne-pot procedure, uses inexpensive reagents.[2][8]Requires high temperatures, often results in side products and lower yields.[2][9]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred due to its mildness and high selectivity, minimizing the formation of the corresponding alcohol byproduct.[6][7]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1 equivalent).

  • Addition of Reagents: Add ammonium acetate (1.5-2.0 equivalents) and 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred suspension. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.[6]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,3-dimethoxyphenyl)propan-2-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Diagram 2: Experimental Workflow for Reductive Amination. A summary of the key steps from reaction setup to the purification of the final product.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This is a classic and widely used method.[5] Care must be taken to maintain the pH to ensure selectivity and prevent the release of toxic hydrogen cyanide gas.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) to adjust pH

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol.[10]

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the careful addition of concentrated HCl.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) to the solution. Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 12-48 hours).

  • Work-up: Carefully add dilute HCl to the reaction mixture to quench any remaining NaBH₃CN (perform in a well-ventilated fume hood). Remove the methanol under reduced pressure.

  • Basification and Extraction: Add water to the residue and basify with a concentrated NaOH solution to a pH > 12. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure the complete formation of the imine before adding the reducing agent. This can be facilitated by stirring the ketone and amine source together for a longer period (1-2 hours) before adding the borohydride.[10] The use of a dehydrating agent like molecular sieves can also be beneficial.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone faster than the iminium ion. This is more common with less selective reducing agents like sodium borohydride. Switching to sodium triacetoxyborohydride is the most effective solution.[5][10]

  • Slow Reaction: For sterically hindered ketones or weakly basic amines, the reaction may be sluggish. Gently heating the reaction mixture or increasing the equivalents of the amine source and reducing agent may improve the reaction rate.[6]

Conclusion

The reductive amination of this compound is a reliable and versatile transformation for the synthesis of the corresponding primary amine. While several methods exist, the use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach suitable for a wide range of research and development applications. Careful control of reaction conditions, particularly pH when using sodium cyanoborohydride, is paramount for a successful outcome. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this important transformation efficiently and safely.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Formetorex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction for Amphetamines Synthesis. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Belokon, Y. N. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269.
  • Safrole. (n.d.). Amphetamine Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Sharma, M., Mangas-Sanchez, J., Tufvesson, P., & Hult, K. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • American Chemical Society. (2025, March 10). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society.
  • Frontiers. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study.
  • European Monitoring Centre for Drugs and Drug Addiction. (2023, October 15). EU Drug Market: Amphetamine — Production in Europe. Retrieved from [Link]

  • Smolecule. (2026). Application Notes and Protocols: Leuckart Reaction for Amine Synthesis with Reference to Ortetamine.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine.
  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3.
  • Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • Ananikov, V. P., Ordentsev, E. V., & Ponomarenko, S. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11669–11779.
  • ResearchGate. (n.d.). Review: Synthetic Methods for Amphetamine.
  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Google Patents. (n.d.). US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

Sources

Application Note: Advanced Crystallization Solvent Systems for the Purification of 2,3-Dimethoxyphenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,3-Dimethoxyphenylacetone (CAS: 3081-67-2) is a highly valued intermediate in the total synthesis of Amaryllidaceae alkaloids, most notably the acetylcholinesterase inhibitor (±)-Galanthamine [1]. During its synthesis, the crude product matrix is frequently contaminated with unreacted starting materials (e.g., 2,3-dimethoxybenzaldehyde) and isomeric side products. Because 2,3-dimethoxyphenylacetone possesses a relatively high boiling point (~114 °C at reduced pressure), traditional fractional distillation is energy-intensive and risks thermal degradation.

To bypass the thermal stress of distillation and the scalability limits of column chromatography, we employ a chemical derivatization strategy: Sodium Bisulfite Adduct Crystallization [2]. This method leverages the selective nucleophilic addition of the bisulfite anion (


) to the unhindered carbonyl carbon of the methyl ketone. The resulting 

-hydroxy sulfonate is a highly polar, ionic salt that readily crystallizes out of the organic matrix, allowing for highly selective physical separation.

Solvent System Selection & Partitioning Dynamics

The success of this purification protocol hinges on the precise manipulation of solvent polarities. The objective is to force the ionic adduct out of solution while keeping non-ketonic organic impurities dissolved in the mother liquor.

Table 1: Solvent System Matrix for Bisulfite Adduct Purification

Solvent / ReagentRole in ProtocolAdduct SolubilityImpurity SolubilityMechanistic Causality
Saturated

(aq)
DerivatizationHigh (Reactant)LowProvides the high-concentration nucleophile (

) required to drive the equilibrium toward the water-soluble/precipitating adduct.
Ethanol (Absolute) Co-solventModerateHighBridges the aqueous and organic phases, overcoming steric hindrance and mass transfer limitations by increasing the collision frequency between reagents.
Dichloromethane (DCM) Washing SolventVery LowHighThe ionic

-hydroxy sulfonate salt is completely insoluble in aprotic DCM. Conversely, organic impurities exhibit high solubility, allowing them to be stripped away [3].
10%

(aq)
RegenerationHigh (Decomposes)N/AThe alkaline environment neutralizes the bisulfite ion into sulfite (

), shifting Le Chatelier's equilibrium backward to release the free ketone [4].

Experimental Protocol: Bisulfite Derivatization and Regeneration

Note: This protocol is designed as a self-validating system. Visual phase changes at each step serve as intrinsic quality control checkpoints.

Phase 1: Adduct Formation
  • Solubilization: Dissolve 50.0 g of crude 2,3-dimethoxyphenylacetone in 25 mL of absolute ethanol in a 500 mL Erlenmeyer flask.

    • Causality: Phenylacetones are highly hydrophobic. Without a miscible co-solvent like ethanol, the aqueous bisulfite and the ketone will form a biphasic system with a low interfacial surface area, leading to sluggish reaction kinetics.

  • Derivatization: Add 150 mL of freshly prepared, saturated aqueous sodium bisulfite (

    
    ) solution.
    
  • Agitation: Stir the mixture vigorously at room temperature for 2 to 4 hours.

  • Crystallization: Transfer the flask to an ice bath (0–5 °C) and let it stand for 1 hour to maximize the precipitation of the sodium

    
    -hydroxy sulfonate adduct.
    
    • Self-Validation Checkpoint 1: The transition from a biphasic liquid to a thick, white crystalline slurry confirms successful nucleophilic addition. If no crystals form, the bisulfite solution may not be fully saturated.

Phase 2: Isolation and Washing
  • Filtration: Isolate the crystalline adduct via vacuum filtration using a Büchner funnel.

  • Purification Wash: Wash the filter cake sequentially with 30 mL of ice-cold ethanol (to remove residual water) followed by 2 x 50 mL of cold dichloromethane (DCM).

    • Self-Validation Checkpoint 2: The filtrate from the DCM wash will contain the colored impurities. The filter cake remaining in the funnel must be stark white, indicating the successful removal of non-ketonic organics.

Phase 3: Regeneration of the Free Ketone
  • Hydrolysis: Transfer the washed, purified solid adduct to a clean 500 mL reaction flask. Add 200 mL of 10% aqueous sodium carbonate (

    
    ) solution.
    
  • Agitation: Stir vigorously at room temperature until the solid is completely dissolved.

    • Self-Validation Checkpoint 3: The dissolution of the white solid into a biphasic liquid (a clear aqueous layer and a pale yellow oily organic layer) confirms the decomposition of the adduct and the release of the free 2,3-dimethoxyphenylacetone.

Phase 4: Extraction and Final Isolation
  • Extraction: Extract the regenerated ketone with DCM (3 x 75 mL) using a separatory funnel.

  • Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous sodium sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and evaporate the DCM under reduced pressure to yield high-purity 2,3-dimethoxyphenylacetone (>98% purity by GC-MS).

Process Visualization

Workflow Crude Crude 2,3-Dimethoxyphenylacetone (Contains Impurities) Bisulfite Add Saturated NaHSO3 (aq) + Ethanol (Co-solvent) Crude->Bisulfite Nucleophilic Addition Adduct Crystalline Bisulfite Adduct (Solid Phase) Bisulfite->Adduct Crystallization Wash Wash with Cold DCM/Hexane (Removes Organics) Adduct->Wash Filtration Regen Regeneration Add 10% Na2CO3 (aq) Wash->Regen Base Hydrolysis Extract Liquid-Liquid Extraction (DCM / Water) Regen->Extract Phase Separation Pure Pure 2,3-Dimethoxyphenylacetone (Organic Layer) Extract->Pure Solvent Evaporation

Workflow of 2,3-dimethoxyphenylacetone purification via bisulfite adduct crystallization.

References

  • Total Synthesis of (±)-Galanthamine ‡ | Request PDF - ResearchGate.
  • Technical Support Center: Purification of Crude Phenoxyacetone - Benchchem. Benchchem.
  • Phenylpropanone Bisulfite Purific
  • Total Synthesis II - Strike | PDF | Filtration | Distill

Application Note: A Robust Synthetic Pathway to Isoquinoline Alkaloids from 2,3-Dimethoxyphenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. This application note provides a detailed, field-tested guide for the synthesis of 1-methyl-6,7-dimethoxyisoquinoline, a representative isoquinoline alkaloid, starting from the readily available precursor, 2,3-dimethoxyphenylacetone. The synthetic strategy hinges on a three-step sequence: reductive amination followed by acylation, a robust Bischler-Napieralski cyclization, and a final dehydrogenation step. This document offers in-depth mechanistic insights, comprehensive step-by-step protocols, characterization data, and expert commentary on process optimization and troubleshooting, designed to enable researchers to reliably construct this important heterocyclic motif.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline alkaloids are a large and diverse class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure is a common motif in many natural products, such as papaverine and berberine, and synthetic drugs, including the anesthetic dimethisoquin and the antihypertensive agent debrisoquine.[1][2] The development of efficient and scalable synthetic routes to access functionalized isoquinolines is therefore a critical endeavor in drug discovery and development.

Traditional methods for isoquinoline synthesis include the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions.[3][4] Among these, the Bischler-Napieralski reaction stands out for its reliability in forming 3,4-dihydroisoquinolines from β-phenylethylamides, which can be readily aromatized.[5][6] This guide focuses on leveraging this powerful reaction to forge a clear and efficient path from 2,3-dimethoxyphenylacetone to a target isoquinoline alkaloid.

Synthetic Strategy and Mechanistic Rationale

The overall strategy transforms a simple phenylacetone derivative into the more complex isoquinoline core through the sequential formation of the necessary side chain and subsequent intramolecular cyclization.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, as illustrated below. This approach ensures high yields and purity at each step, facilitating the isolation of the final product.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Aromatization A 2,3-Dimethoxyphenylacetone B N-acetyl-β-(2,3-dimethoxyphenyl)ethylamine A->B  Reductive Amination &  Acylation C 1-Methyl-6,7-dimethoxy- 3,4-dihydroisoquinoline B->C  Bischler-Napieralski  Reaction D 1-Methyl-6,7-dimethoxyisoquinoline (Final Product) C->D  Dehydrogenation

Caption: High-level overview of the three-stage synthetic workflow.

Mechanistic Insights into the Bischler-Napieralski Reaction

The cornerstone of this synthesis is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution.[7][8] The success of this cyclization is highly dependent on the electronic properties of the aromatic ring and the choice of condensing agent.

The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid, such as phosphorus oxychloride (POCl₃). While two mechanisms have been proposed—one involving a dichlorophosphoryl imine-ester and another a nitrilium ion intermediate—it is now widely believed that the reaction conditions dictate the predominant pathway, with the nitrilium ion being a key intermediate in many cases.[7][9]

  • Activation: The lone pair of the amide oxygen attacks POCl₃, forming a highly reactive intermediate.

  • Elimination: This intermediate eliminates a phosphate group to form a stable nitrilium ion.

  • Cyclization: The electron-rich 2,3-dimethoxyphenyl ring acts as a nucleophile, attacking the electrophilic nitrilium ion. The presence of two electron-donating methoxy groups strongly activates the ring, facilitating this crucial ring-closing step.[10][11] The cyclization occurs para to the methoxy group at the 3-position, leading to the desired 6,7-dimethoxy substitution pattern on the isoquinoline core.

  • Proton Loss: A final deprotonation step re-aromatizes the newly formed ring, yielding the 3,4-dihydroisoquinoline product.

G Amide N-acetyl-β-(2,3-dimethoxyphenyl)ethylamine Activated Activated Intermediate (with POCl₃) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (OPO₂Cl₂)⁻ DHIQ_cation Cyclized Cation Nitrilium->DHIQ_cation Intramolecular Electrophilic Attack DHIQ 3,4-Dihydroisoquinoline DHIQ_cation->DHIQ - H⁺

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents like POCl₃ are corrosive and moisture-sensitive and should be handled with extreme care.

Stage 1: Synthesis of N-acetyl-β-(2,3-dimethoxyphenyl)ethylamine

This stage involves a one-pot reductive amination of the starting ketone followed by N-acetylation.

  • Reagents and Materials:

    • 2,3-Dimethoxyphenylacetone

    • Ammonium acetate (CH₃COONH₄)

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄)

    • Acetic anhydride ((CH₃CO)₂O)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser

Protocol:

  • To a solution of 2,3-dimethoxyphenylacetone (1.0 eq) in anhydrous methanol, add ammonium acetate (7.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly add acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (DCM) and a saturated solution of sodium bicarbonate to quench any remaining acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-acetyl-β-(2,3-dimethoxyphenyl)ethylamine.

Stage 2: Bischler-Napieralski Cyclization

This is the key ring-forming step to produce the dihydroisoquinoline core.

  • Reagents and Materials:

    • N-acetyl-β-(2,3-dimethoxyphenyl)ethylamine (from Stage 1)

    • Phosphorus oxychloride (POCl₃), freshly distilled

    • Acetonitrile (CH₃CN), anhydrous

    • Toluene, anhydrous

    • Ice, crushed

    • Ammonium hydroxide (NH₄OH), concentrated solution

    • Chloroform (CHCl₃)

Protocol:

  • Dissolve the amide from Stage 1 (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise via a syringe. An exothermic reaction may occur.

  • After the addition, allow the mixture to stir at 0 °C for 1 hour, then heat to reflux (approx. 80-85 °C) for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is ~9-10.

  • Extract the aqueous layer three times with chloroform.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. The product may be used in the next step without further purification or can be purified by chromatography if necessary.

Stage 3: Dehydrogenation to 1-Methyl-6,7-dimethoxyisoquinoline

The final step involves aromatization of the dihydroisoquinoline.

  • Reagents and Materials:

    • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline (from Stage 2)

    • 10% Palladium on Carbon (Pd/C)

    • Toluene or p-cymene

    • Celite®

Protocol:

  • To a solution of the dihydroisoquinoline (1.0 eq) in toluene, add 10% Pd/C (0.1 eq by weight).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 1-methyl-6,7-dimethoxyisoquinoline.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

Compound Step Typical Yield ¹H NMR (CDCl₃, δ ppm) MS (ESI+) m/z
N-acetyl-β-(2,3-dimethoxyphenyl)ethylamine175-85%~7.0-6.7 (m, 3H), 5.6 (br s, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.4 (q, 2H), 2.8 (t, 2H), 1.9 (s, 3H)[M+H]⁺ expected
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline280-90%~6.7 (s, 1H), 6.6 (s, 1H), 3.8 (s, 6H), 3.6 (t, 2H), 2.7 (t, 2H), 2.3 (s, 3H)[M+H]⁺ expected
1-Methyl-6,7-dimethoxyisoquinoline385-95%~8.0 (d, 1H), 7.4 (s, 1H), 7.1 (d, 1H), 7.0 (s, 1H), 4.0 (s, 3H), 3.9 (s, 3H), 2.7 (s, 3H)[M+H]⁺ expected

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly. Full characterization would also include ¹³C NMR and IR spectroscopy.

Troubleshooting and Expert Insights

  • Low Yield in Stage 1: Incomplete reductive amination is a common issue. Ensure anhydrous conditions and allow sufficient time for imine formation before adding the reducing agent. The portion-wise addition of NaBH₄ at low temperatures is critical to control the reaction rate and prevent side reactions.

  • Side Reactions in Stage 2: The Bischler-Napieralski reaction can sometimes lead to the formation of styrene derivatives via a retro-Ritter reaction.[9][10] Using a nitrile solvent like acetonitrile can help suppress this side reaction by Le Chatelier's principle. For particularly sensitive substrates, milder condensing agents may be explored.[9]

  • Incomplete Dehydrogenation in Stage 3: If the dehydrogenation stalls, ensure the catalyst is active (use fresh catalyst if necessary) and the solvent is sufficiently high-boiling to provide the required thermal energy. The use of a hydrogen acceptor, such as cyclohexene, can sometimes facilitate the reaction.

  • Purification: The basic nature of the isoquinoline products allows for acid-base extraction techniques to be used for purification, which can be an effective alternative to chromatography for removing non-basic impurities.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 1-methyl-6,7-dimethoxyisoquinoline from 2,3-dimethoxyphenylacetone. By leveraging the classic yet powerful Bischler-Napieralski reaction, this guide offers researchers a practical and scalable pathway to access the valuable isoquinoline scaffold. A thorough understanding of the reaction mechanisms and careful execution of the protocols will enable the successful synthesis of this and related alkaloids for applications in medicinal chemistry and drug development.

References

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions - ACS Publications. (2009). Retrieved March 7, 2024, from [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. (2017). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Bobbitt reaction - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved March 7, 2024, from [Link]

  • Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine - Academia.edu. (2000). Retrieved March 7, 2024, from [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. (n.d.). Retrieved March 7, 2024, from [Link]

  • Enantioselective Hydrogenation of Isoquinolines. (2013). Angewandte Chemie International Edition. Retrieved March 7, 2024, from [Link]

  • Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors - ACS Publications. (2025). Retrieved March 7, 2024, from [Link]

  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Retrieved March 7, 2024, from [Link]

  • Quinoline vs Isoquinoline: Structures & Reactions | PDF | Pyridine | Aromaticity - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Retrieved March 7, 2024, from [Link]

  • Asymmetric hydrogenation of isoquinolines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Preparative separation of three isoquinoline alkaloids from Berberidis radix by pH-zone-refining countercurrent chromatography - ResearchGate. (2025). Retrieved March 7, 2024, from [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography - PubMed. (2010). Retrieved March 7, 2024, from [Link]

  • Characterization of isoquinoline alkaloids, diterpenoids and steroids in the Chinese herb Jin-Guo-Lan (Tinospora sagittata and Tinospora capillipes) by high-performance liquid chromatography/electrospray ionization with multistage mass spectrometry - PubMed. (2006). Retrieved March 7, 2024, from [Link]

  • JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.).
  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed. (2000). Retrieved March 7, 2024, from [Link]

  • Methods of isolation and determination of isoquinoline alkaloids - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

  • Isoquinoline synthesis. (2010). Retrieved March 7, 2024, from [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics | AIP Publishing. (2023). Retrieved March 7, 2024, from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species - kchem.org. (2011). Retrieved March 7, 2024, from [Link]

  • Structural formulas of isoquinoline alkaloids. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of isoquinolines reported by Qi et al. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (2020). Retrieved March 7, 2024, from [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC. (2025). Retrieved March 7, 2024, from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids † - Semantic Scholar. (2020). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,3-Dimethoxybenzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that 2,3-dimethoxybenzaldehyde (2,3-DMB) is a critical precursor for synthesizing biologically active compounds, including berberine derivatives, chalcones, and pyrimidoquinolines. However, the electron-donating methoxy groups at the 2- and 3-positions significantly reduce the electrophilicity of the carbonyl carbon. This often leads to stalled reactions, low yields, and unwanted side reactions during standard condensation protocols.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your 2,3-DMB condensation yields.

Workflow Start 2,3-DMB Condensation Yield Optimization CheckYield Is Yield < 80%? Start->CheckYield ReactionType Identify Reaction Type CheckYield->ReactionType Yes Success Optimized Yield (85% - 99%) CheckYield->Success No Knoevenagel Knoevenagel (Malonic Acid) ReactionType->Knoevenagel Henry Henry (Nitromethane) ReactionType->Henry K_Issue Issue: 1:1 Molar Ratio Fix: Use 2 eq. Malonic Acid Knoevenagel->K_Issue H_Issue Issue: Thermal Polymerization Fix: Ultrasound at 22°C Henry->H_Issue K_Issue->Success H_Issue->Success

Troubleshooting workflow for optimizing 2,3-dimethoxybenzaldehyde condensation yields.

Part 1: The Knoevenagel Condensation (Doebner Modification)

FAQ & Mechanistic Troubleshooting

Q: Why is my yield of 2,3-dimethoxycinnamic acid stalling around 50% when reacting 2,3-DMB with malonic acid? A: This is a classic stoichiometric and electronic issue. The theoretical reaction requires a 1:1 molar ratio. However, the electron-rich nature of the 2,3-DMB ring decreases the partial positive charge on the carbonyl carbon, making nucleophilic attack by the malonate carbanion less favorable. Using an equimolar amount of malonic acid typically limits yields to ~50%[1]. You must use a 2:1 molar excess of malonic acid to drive the equilibrium forward via Le Chatelier's principle, which can push yields to 87–98%[1].

Q: What is the optimal catalyst and solvent system to overcome this electronic deactivation? A: A mixture of pyridine (as solvent and base) and a catalytic amount of piperidine is highly effective[1]. Pyridine facilitates the dissolution of malonic acid and mediates the initial deprotonation. More importantly, piperidine acts as a nucleophilic catalyst, condensing with 2,3-DMB to form a highly reactive iminium ion intermediate. This intermediate is significantly more electrophilic than the native aldehyde, accelerating the nucleophilic attack by the malonate.

Self-Validating Protocol: High-Yield Knoevenagel Condensation

Objective: Synthesize 2,3-dimethoxycinnamic acid with >85% yield.

  • Reagent Preparation: In a round-bottomed flask fitted with a reflux condenser and thermometer, combine 2.0 equivalents of malonic acid (e.g., 208 g, 2 moles) and 1.0 equivalent of 2,3-DMB (166 g, 1 mole) in 400 mL of pyridine[1].

  • Dissolution: Warm the mixture on a steam bath to 50°C until the malonic acid is completely dissolved.

    • Validation Checkpoint: Do not proceed until the solution is clear. Adding the catalyst to an undissolved suspension will cause an uncontrollable exothermic reaction[1].

  • Catalyst Addition: Add 15 mL of piperidine.

  • Controlled Heating: Gradually heat the mixture to 80–85°C over 30 minutes.

    • Validation Checkpoint: Evolution of CO₂ gas should begin at approximately 55–60°C[1]. If no gas evolution is observed, the iminium intermediate has not formed; check reagent purity.

  • Reflux: Maintain the internal temperature at 80–85°C for 1 hour, then increase to reflux (109–115°C) for an additional 3 hours[1].

  • Isolation: Cool the mixture and pour it into 4 L of cold water. Slowly acidify with concentrated HCl with vigorous stirring until strongly acidic. Filter the precipitated light-brown crystals, wash with cold water, and dry at 60–70°C[1].

Part 2: The Henry (Nitroaldol) Reaction

FAQ & Mechanistic Troubleshooting

Q: When reacting 2,3-DMB with nitromethane under standard Henry conditions (ammonium acetate, acetic acid, 100°C), I get a dark, resinous mixture and only ~35% yield. How can I prevent this? A: The electron-rich nature of 2,3-DMB makes it highly susceptible to side reactions at elevated temperatures. Under standard thermal heating (100°C), the aldehyde undergoes phenol-formaldehyde-type polymerization, consuming your starting material and creating a resinous byproduct[2]. To prevent this thermal degradation, transition to an ultrasound-promoted reaction at room temperature (22°C) . Acoustic cavitation provides the localized energy needed to drive the condensation without the bulk heating that causes polymerization, rocketing the yield from 35% to 99%[2].

HenryMechanism A 2,3-Dimethoxybenzaldehyde + Nitromethane B Acoustic Cavitation (Ultrasound at 22°C) A->B Sonication Thermal Thermal Heating (100°C) Resinous Polymerization A->Thermal Standard Heating C Ammonium Acetate Catalytic Activation B->C D Nitroaldol Intermediate (No thermal degradation) C->D E Dehydration (-H2O) D->E F 2,3-Dimethoxy-beta-nitrostyrene (99% Yield) E->F

Mechanistic divergence in the Henry reaction of 2,3-DMB under thermal vs. ultrasonic conditions.

Self-Validating Protocol: Ultrasound-Promoted Henry Reaction

Objective: Synthesize 2,3-dimethoxy-beta-nitrostyrene without resinous byproducts.

  • Reaction Setup: In a reaction vessel, combine 2,3-DMB (20.0 mmol), nitromethane (13.0 mL), glacial acetic acid (3.3 mL), and ammonium acetate (3.32 g)[2].

  • Sonication: Place the vessel in an ultrasonic bath (e.g., Branson 5510 or equivalent) maintained at 22°C.

    • Validation Checkpoint: The reaction will not proceed at room temperature without sonication[2]. Ensure the bath is actively cavitating (visible rippling and a distinct high-frequency sound).

  • Reaction Monitoring: Sonicate for 3 hours. The mixture should remain relatively clear and free of dark, tarry substances.

  • Workup: Remove excess nitromethane under reduced pressure. Partition the residue between dichloromethane and water, wash with brine, and dry over anhydrous MgSO₄[2].

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure nitroalkene (up to 99% yield)[2].

Part 3: The Stobbe Condensation

FAQ & Mechanistic Troubleshooting

Q: How can I improve the yield of the Stobbe condensation between 2,3-DMB and dimethyl succinate? A: The Stobbe condensation is highly sensitive to steric hindrance[3]. The methoxy group at the 2-position of 2,3-DMB creates significant steric bulk near the reactive carbonyl center. To overcome this, ensure the use of a strong, non-nucleophilic base (such as sodium hydride or potassium tert-butoxide) to efficiently generate the ester enolate[3]. Furthermore, maintain strict anhydrous conditions; the presence of water will lead to premature saponification of the dimethyl succinate, drastically reducing the yield of the desired unsaturated half-ester.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the troubleshooting parameters discussed above.

Reaction TypeReagentsConditionsMajor Issue EncounteredTypical YieldOptimized Yield
Knoevenagel 2,3-DMB + Malonic Acid (1 eq)Pyridine/Piperidine, 85°CIncomplete conversion due to electronics~50%-
Knoevenagel 2,3-DMB + Malonic Acid (2 eq)Pyridine/Piperidine, 85°CNone (Equilibrium driven forward)-87–98%
Henry 2,3-DMB + NitromethaneNH₄OAc, AcOH, 100°CResinous thermal polymerization~35%-
Henry 2,3-DMB + NitromethaneNH₄OAc, AcOH, Ultrasound (22°C)None (Cavitation avoids bulk heating)-99%

References

  • Organic Syntheses Procedure: 2,3-dimethoxycinnamic acid. Organic Syntheses. Available at:[Link]

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. [www.rhodium.ws]. Available at:[Link]

  • Stobbe Condensation. Juniper Publishers. Available at:[Link]

Sources

removing positional isomers from 1-(2,3-dimethoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(2,3-dimethoxyphenyl)propan-2-one from its positional isomers.

When synthesizing dimethoxyphenylacetones, electrophilic aromatic substitution often yields a mixture of positional isomers—most notably the 2,3-isomer and the thermodynamically favored 3,4-isomer. Because these molecules share identical molecular weights and nearly indistinguishable boiling points, standard purification techniques often fail. This guide provides field-proven, self-validating methodologies to achieve high-purity isolation.

Section 1: Troubleshooting FAQs

Q1: Why does fractional distillation fail to separate the 2,3- and 3,4-isomers? A: Positional isomers of dimethoxyphenylacetone possess identical molecular weights (194.23 g/mol ) and nearly identical boiling points (approx. 145–150 °C at 10 mmHg). The thermodynamic energy required to separate them via vaporization exceeds the theoretical plate resolution of standard laboratory Vigreux or Oldershaw columns. Attempting to force separation via distillation usually results in thermal degradation before meaningful resolution is achieved.

Q2: Can I use chemical derivatization to separate them? A: Yes. The most scalable approach is the Sodium Bisulfite Extraction method, which leverages the reversible nucleophilic addition of bisulfite to a carbonyl group to form a water-soluble adduct[1]. The Causality: This separation is driven by steric hindrance[2]. In this compound, the methoxy group at the 2-position (ortho to the propan-2-one chain) restricts the rotational conformation of the benzyl group, creating a sterically crowded environment around the carbonyl carbon. The 3,4-isomer lacks this ortho-substitution, allowing rapid, unhindered nucleophilic attack. By using a substoichiometric amount of sodium bisulfite, the 3,4-isomer is selectively converted into a water-soluble salt, leaving the sterically hindered 2,3-isomer in the organic phase.

Q3: My downstream application requires >99.5% isomeric purity. Is chemical extraction enough? A: No. While bisulfite extraction is excellent for bulk enrichment (removing ~85% of the 3,4-isomer), it is an equilibrium-driven process[1]. For pharmaceutical-grade purity, Preparative Reverse-Phase HPLC (RP-HPLC) is mandatory. The subtle differences in dipole moments and hydrophobic surface area between the isomers allow for baseline resolution on a C18 stationary phase[3].

Section 2: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the primary separation techniques to help you select the appropriate workflow for your scale and purity requirements.

ParameterFractional DistillationBisulfite ExtractionPreparative RP-HPLC
Separation Principle Vapor PressureSteric Hindrance / KineticsHydrophobic Interaction
Scalability High (Kilograms)High (Kilograms)Moderate (Grams)
Typical 2,3-Isomer Purity < 60% (Poor resolution)85 - 90% (Bulk Enrichment)> 99.5% (Analytical Grade)
Time per Cycle 4 - 6 hours1 - 2 hours30 - 45 minutes
Solvent/Reagent Cost LowLowHigh (HPLC grade solvents)

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Bisulfite Enrichment (Chemical Method)

Designed to selectively trap the unhindered 3,4-isomer in the aqueous phase.

  • Preparation: Dissolve 10.0 g of the crude dimethoxyphenylacetone mixture in 50 mL of ethyl acetate. Causality: Ethyl acetate provides excellent phase separation and keeps the unreacted ketone fully solvated.

  • Derivatization: Add 0.8 molar equivalents (relative to the estimated 3,4-isomer content) of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Causality: Substoichiometric addition ensures kinetic competition, forcing the more reactive 3,4-isomer to consume the reagent.

  • Agitation: Stir vigorously at room temperature for 45 minutes. Validation Checkpoint: Stop stirring and observe the interface. The formation of a thick white precipitate or a distinct, heavy aqueous layer confirms successful adduct formation.

  • Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer (containing the 3,4-isomer adduct).

  • Recovery: Wash the upper organic layer with 20 mL of saturated NaHCO₃ to neutralize residual acid, then with 20 mL of brine. Dry over anhydrous MgSO₄.

  • Validation Checkpoint: Perform TLC (Silica gel, 80:20 Hexanes:EtOAc). The lower

    
     spot (typically the 3,4-isomer due to slightly higher polarity) should be visually diminished by >80% compared to the starting material.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the enriched this compound.

Protocol B: Preparative RP-HPLC (Instrumental Method)

Utilizes differential hydrophobic interactions with C18 alkyl chains to achieve baseline resolution[3].

  • Sample Prep: Dissolve the enriched 2,3-isomer from Protocol A in the mobile phase starting conditions (90:10 Water:Acetonitrile) to a concentration of 50 mg/mL. Validation Checkpoint: Pass the solution through a 0.45 µm PTFE filter. The solution must be completely clear to prevent column fouling and pressure spikes.

  • Column Equilibration: Use a C18 Preparative Column (e.g., Zorbax Eclipse Plus C18, 21.2 x 250 mm, 5 µm). Equilibrate with 90% Water (0.1% H₃PO₄) and 10% Acetonitrile at a flow rate of 15 mL/min.

  • Gradient Elution: Inject the sample. Run a linear gradient from 10% to 95% Acetonitrile over 20 minutes[3]. Causality: The gradient slowly decreases the polarity of the mobile phase. The 2,3-isomer, having a slightly more compact hydrophobic surface area due to ortho-substitution, elutes just before the 3,4-isomer.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm. Collect fractions based on threshold triggering.

  • Validation Checkpoint: Analyze aliquots of the collected fractions using an Analytical HPLC system. Only pool fractions demonstrating >99.5% area under the curve (AUC) for the 2,3-isomer.

  • Isolation: Lyophilize or gently evaporate the pooled fractions under nitrogen to isolate the pure this compound.

Section 4: Workflow Visualization

Workflow cluster_0 Method A: Chemical Derivatization cluster_1 Method B: Instrumental Isolation Start Crude Dimethoxyphenylacetone (2,3- & 3,4-Isomers) Bisulfite Add Saturated NaHSO₃ (Kinetic Control) Start->Bisulfite HPLC Prep RP-HPLC (C18, H₂O/MeCN) Start->HPLC Aqueous Aqueous Phase (3,4-Isomer Adduct) Bisulfite->Aqueous Unhindered reacts fast Organic Organic Phase (Enriched 2,3-Isomer) Bisulfite->Organic Hindered remains Fract1 Fraction 1: 2,3-Isomer (Lower Hydrophobicity) HPLC->Fract1 RT: ~5.5 min Fract2 Fraction 2: 3,4-Isomer (Higher Hydrophobicity) HPLC->Fract2 RT: ~6.2 min

Workflow for separating 2,3- and 3,4-dimethoxyphenylacetone isomers via chemical and HPLC methods.

References

Sources

Technical Support Center: Troubleshooting Low Purity in 2,3-Dimethoxyphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenylacetone. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you overcome challenges related to low product purity. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to optimize your synthesis for higher purity and yield.

Troubleshooting Guide: Isolating and Resolving Purity Issues

Low purity in the final 2,3-dimethoxyphenylacetone product can often be traced back to specific steps in the synthetic process. This section provides a systematic approach to identifying and rectifying common issues.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

A common sign of an incomplete reaction is the detection of starting materials, such as 2,3-dimethoxybenzaldehyde or a 2,3-dimethoxyphenylpropene derivative, in your crude product analysis (e.g., by GC-MS or NMR).

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: The reaction time, temperature, or catalyst loading may not be sufficient for the reaction to go to completion.

    • Solution: Systematically optimize these parameters. For instance, in a Wacker-Tsuji oxidation, ensure the palladium catalyst is active and that the co-catalyst, often a copper salt, is effectively reoxidizing the palladium.[1][2] Monitor the reaction progress closely using thin-layer chromatography (TLC) until the starting material is no longer visible.[1]

  • Poor Reagent Quality: The purity of your starting materials and reagents is paramount.

    • Solution: Ensure all starting materials are of high purity. For Grignard reactions, it is critical that all glassware is flame-dried and solvents are anhydrous to prevent quenching of the highly reactive Grignard reagent.[3][4]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to localized areas of low reagent concentration.

    • Solution: Employ vigorous mechanical stirring, especially when dealing with slurries or multi-phase systems.

Workflow for Diagnosing Unreacted Starting Materials:

Caption: Troubleshooting workflow for unreacted starting materials.

Issue 2: Formation of Significant Side-Products

The presence of unexpected peaks in your analytical data often indicates the formation of side-products. The nature of these impurities will depend on the synthetic route chosen.

Common Synthetic Routes and Their Potential Side-Products:

Synthetic RouteCommon Side-ProductsCausative FactorsMitigation Strategies
Wacker-Tsuji Oxidation Isomeric ketones, over-oxidation products.Non-selective oxidation, harsh reaction conditions.Use of a well-defined catalyst system, careful control of temperature and reaction time.[2][5][6]
Friedel-Crafts Acylation Regioisomers, poly-acylated products, demethylation.Highly activated aromatic ring, strong Lewis acids.Use milder Lewis acids (e.g., ZnCl₂), lower reaction temperatures, and control stoichiometry.[7]
Grignard Reaction Dimerization products (Wurtz coupling), reduction products.Presence of oxygen, inappropriate temperature control.Maintain a strict inert atmosphere (N₂ or Ar), control the rate of addition of the electrophile, and maintain low temperatures.[3]

Investigative Protocol for Side-Product Identification:

  • Isolate the Impurity: If possible, isolate the major impurity using preparative chromatography (e.g., flash column chromatography or preparative HPLC).

  • Characterize the Structure: Utilize spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC), Mass Spectrometry, and IR spectroscopy to elucidate the structure of the impurity.

  • Postulate the Formation Mechanism: Based on the identified structure, deduce the likely side-reaction pathway. This will inform the necessary adjustments to your protocol.

Pathway Diagram for a Common Side-Reaction:

G cluster_0 Desired Reaction: Friedel-Crafts Acylation cluster_1 Side Reaction: Regioisomer Formation 2,3-Dimethoxybenzene 2,3-Dimethoxybenzene 2,3-Dimethoxyphenylacetone 2,3-Dimethoxyphenylacetone 2,3-Dimethoxybenzene->2,3-Dimethoxyphenylacetone Acylating Agent AlCl3 3,4-Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone 2,3-Dimethoxybenzene->3,4-Dimethoxyphenylacetone Steric Hindrance High Temperature

Caption: Formation of a regioisomeric impurity during Friedel-Crafts acylation.

Issue 3: Difficulty in Purifying the Crude Product

Even with a successful reaction, achieving high purity can be challenging due to the physical properties of 2,3-dimethoxyphenylacetone and its impurities.

Troubleshooting Purification Methods:

  • Column Chromatography:

    • Problem: Poor separation of the product from impurities (co-elution).[8]

    • Solution: Optimize the mobile phase.[8] Conduct a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.[7] A gradient elution may be necessary.

  • Recrystallization:

    • Problem: The product oils out or fails to crystallize.

    • Solution: This often indicates the presence of impurities that inhibit crystal lattice formation.[9] First, attempt to remove these impurities by another method, such as a preliminary column chromatography. For the recrystallization itself, a mixed solvent system may be effective.[10] Dissolve the crude product in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed, then allow to cool slowly.[10]

  • Vacuum Distillation:

    • Problem: Co-distillation of impurities with similar boiling points.

    • Solution: Use a fractional distillation column with a high number of theoretical plates. Ensure a stable vacuum and a slow, controlled heating rate to maximize separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3-dimethoxyphenylacetone?

While several routes exist, the Wacker-Tsuji oxidation of 2,3-dimethoxyphenylpropene and the Friedel-Crafts acylation of 1,2-dimethoxybenzene are among the most frequently employed methods in laboratory settings.[1][7] The choice often depends on the availability and cost of the starting materials.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material and, if available, a pure product standard, you can visually track the consumption of the starting material and the formation of the product. This allows for timely quenching of the reaction to prevent the formation of degradation products.

Q3: What are the key considerations for scaling up the synthesis of 2,3-dimethoxyphenylacetone?

Scaling up a reaction requires careful consideration of heat transfer, mass transfer, and safety.

  • Heat Transfer: Exothermic reactions, such as Grignard reactions, can become difficult to control on a larger scale. Use a jacketed reactor with a reliable cooling system and add reagents slowly to manage the heat output.

  • Mass Transfer: Ensure that stirring is adequate to maintain a homogeneous reaction mixture. Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.

  • Safety: Conduct a thorough safety review before any scale-up. Understand the hazards associated with all reagents and potential intermediates.

Q4: What are the best practices for storing 2,3-dimethoxyphenylacetone to maintain its purity?

2,3-dimethoxyphenylacetone should be stored in a tightly sealed container in a cool, dark, and dry place. Exposure to light and air can lead to gradual degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

References

  • BenchChem. (2025). Optimization of reaction conditions for 2,5-dimethoxyphenylacetone synthesis. BenchChem Technical Support.
  • MilliporeSigma. (n.d.). Grignard Reagents. Sigma-Aldrich.
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (1974).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2',3',4'-Trimethoxyacetophenone. BenchChem Technical Support.
  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents.
  • University of California, Irvine. (2010).
  • Digital CSIC. (n.d.).
  • Scribd. (n.d.).
  • Google Patents. (1986). Process for producing phenylacetones.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (1987).
  • Google Patents. (1992). Process for preparing 2,2-dimethoxy-2-phenylacetophenone.
  • Erowid. (n.d.).
  • Google Patents. (2014). Preparation method of 2,3-dimethoxy benzaldehyde.
  • Patsnap. (2014). Preparation method of 2,3-dimethoxy benzaldehyde.
  • National Institutes of Health. (2016).
  • ResearchGate. (n.d.).
  • Google Patents. (1984). Process for producing phenylacetones.
  • YouTube. (2026, January 15).
  • Chem355 Labbook-2020. (n.d.).
  • RCSI e-publications. (n.d.). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • BenchChem. (2025). Technical Support Center: Analysis of 2-(3,4-Dimethoxyphenyl)propanal and its Impurities.
  • BenchChem. (n.d.).
  • ResearchGate. (2026, January 31). SYNTHESIS OF A 2,3-DIMETHOXYROTENONOID.
  • BenchChem. (2025). The Natural Occurrence and Analysis of Dimethoxyphenyl Compounds: A Technical Guide.
  • Smolecule. (2026). Troubleshooting Common Synthesis Issues.
  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
  • Collaborative International Pesticides Analytical Council. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Wyatt Technology. (n.d.).
  • ChemicalBook. (n.d.). 3,4-Dimethoxyphenylacetone synthesis.
  • Reddit. (2023, February 19).
  • HETEROCYCLES. (2010).
  • Organic Syntheses. (n.d.). homoveratric acid - Organic Syntheses Procedure.
  • ChemRxiv. (n.d.).

Sources

resolving emulsion formation in 2,3-dimethoxyphenylacetone extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3-Dimethoxyphenylacetone Extraction

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding emulsion formation during the liquid-liquid extraction of 2,3-dimethoxyphenylacetone. It is designed for researchers, scientists, and professionals in drug development who may encounter this common yet challenging issue.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my extraction?

An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1] In the context of your extraction, it's the cloudy or milky layer that forms at the interface between the organic solvent and the aqueous layer, preventing a clean separation.[2] This stability arises from the dispersion of one liquid into the other as tiny droplets, which are prevented from coalescing (merging) by emulsifying agents.[3]

The primary causes of emulsion formation during extraction are:

  • Presence of Surfactant-like Molecules: Your reaction mixture may contain impurities, byproducts, or even the product itself that act like surfactants (soaps or detergents). These molecules have both water-soluble (hydrophilic) and oil-soluble (lipophilic) parts, allowing them to stabilize the boundary between the organic and aqueous layers.[4][5]

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel applies high shear forces, breaking the liquids into very small droplets and increasing the surface area between them, which promotes emulsion formation.[6][7]

  • Particulate Matter: Finely divided solid impurities from the reaction can accumulate at the interface and physically prevent droplets from coalescing.[8][9]

  • High Viscosity or Similar Densities: If the two phases have similar densities or are highly viscous, physical separation is naturally hindered, making emulsions more likely to persist.

Q2: Are there specific factors in a 2,3-dimethoxyphenylacetone synthesis that encourage emulsion?

Yes. Syntheses of phenylacetones can generate byproducts that act as emulsifying agents. For instance, if the workup involves a basic wash (e.g., with sodium hydroxide), residual acidic starting materials or byproducts can form soaps, which are classic emulsifiers.[10][11] Furthermore, the use of certain organic solvents, particularly chlorinated ones like dichloromethane, in combination with strongly basic aqueous solutions, is known to increase the likelihood of emulsion formation.[12]

Q3: An emulsion has formed. What is the very first thing I should try?

Patience. The simplest and least intrusive first step is to let the separatory funnel stand undisturbed for a period, from a few minutes to an hour.[2][13] Gravity alone is often sufficient to allow the droplets to coalesce and the layers to separate, especially if the emulsion is not very stable. You can gently tap the side of the funnel or slowly swirl the contents to encourage this process.[13]

Q4: How can I prevent emulsions from forming in the first place?

Prevention is always the most effective strategy.[6] Consider these proactive steps:

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the mixing intensity while still providing sufficient surface area for the extraction to occur.[4][14]

  • Pre-emptive "Salting Out": Before adding your organic solvent, dissolve a salt like sodium chloride (NaCl) in the aqueous phase. This increases the ionic strength of the water layer, reduces the solubility of organic components, and discourages emulsion formation.[4][13]

  • Filtration: If your reaction mixture contains fine solid particles, filter them out before performing the extraction.[9]

  • Consider Supported Liquid Extraction (SLE): For samples that are consistently prone to emulsions, SLE is an alternative technique that immobilizes the aqueous phase on a solid support (like diatomaceous earth) and passes the organic solvent through it, precluding the possibility of emulsion formation.[4][6]

Troubleshooting Guides: How to Break a Persistent Emulsion

If an emulsion has formed and does not resolve on its own, several techniques can be employed. The optimal choice depends on the nature of your specific system.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for tackling an emulsion.

G start Emulsion Formed patience 1. Let Stand & Gentle Swirl (10-30 min) start->patience resolved1 Problem Resolved patience->resolved1 Separation Occurs chemical 2. Chemical Intervention: Add Saturated Brine (NaCl) patience->chemical No Change resolved2 Problem Resolved chemical->resolved2 Separation Occurs mechanical 3. Mechanical Force: Centrifuge the Mixture chemical->mechanical No Change resolved3 Problem Resolved mechanical->resolved3 Separation Occurs advanced 4. Advanced Techniques mechanical->advanced No Change ph_adjust pH Adjustment advanced->ph_adjust filtration Filtration (Glass Wool / Na₂SO₄) advanced->filtration solvent Add Different Solvent advanced->solvent

Caption: A step-by-step decision tree for resolving emulsions.

Comparison of Emulsion Breaking Techniques

The table below summarizes the most common methods, their underlying principles, and key considerations.

MethodPrinciple of ActionAdvantagesDisadvantages
Let it Stand / Gentle Agitation Allows gravity and time to coalesce dispersed droplets.[2][13]Simple, non-invasive, requires no additional reagents.Can be very slow; ineffective for stable emulsions.
Addition of Brine ("Salting Out") Increases the ionic strength and density of the aqueous phase, decreasing the solubility of organic components.[4][6]Highly effective, fast, and inexpensive.Adds salt to the aqueous layer, which may need to be considered for downstream processes.
Centrifugation Applies a strong mechanical force that accelerates the gravitational separation of the two phases.[6][15]Very effective, often considered a surefire method for small to moderate volumes.[2][13]Requires access to a centrifuge capable of holding the required tubes/bottles.
pH Adjustment Neutralizes the charge of acidic or basic emulsifying agents (e.g., soaps), destroying their surfactant properties.[8][13]Effective for emulsions stabilized by ionizable compounds.Requires knowledge of the likely emulsifier; adds acid/base that may need to be neutralized later.
Filtration Physically separates the phases or removes the emulsion layer using a porous medium.[4][6]Can be effective for removing solid-stabilized emulsions.May lead to loss of product adsorbed onto the filter medium.
Addition of a Different Solvent Alters the polarity of the organic phase to better dissolve the emulsifying agent, breaking the emulsion.[4][6]Can be effective when other methods fail.Adds another solvent to the system that must be removed later.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine

This is often the most effective chemical method for laboratory-scale extractions.

Causality: Adding a saturated sodium chloride (brine) solution dramatically increases the ionic strength of the aqueous layer.[6] This makes the aqueous phase more polar, forcing non-polar organic compounds (including your product and any organic emulsifiers) out of the aqueous phase and into the organic layer, which helps to break the emulsion.[16] It also increases the density of the aqueous layer, further promoting separation.

Step-by-Step Methodology:

  • Allow the separatory funnel to stand until any distinct layers have separated as much as possible.

  • Prepare a saturated solution of sodium chloride (NaCl) in water. You can do this by adding NaCl to water and stirring until no more salt will dissolve.

  • Using a pipette or funnel, add a small volume of the saturated brine solution (e.g., 5-10% of the total volume of the aqueous layer) directly into the emulsion layer.

  • Do NOT shake the funnel. Instead, gently swirl or invert the funnel a few times to allow the brine to mix with the aqueous phase.

  • Place the funnel back on the ring stand and allow it to sit. You should observe the emulsion breaking and the interface between the two layers becoming much sharper.[13]

  • Once a clean separation is achieved, you can proceed with draining the layers.

Protocol 2: Breaking an Emulsion by Centrifugation

This physical method is highly effective for stubborn emulsions.

Causality: Centrifugation applies a powerful g-force that greatly accelerates the separation of materials with different densities.[15][17] The denser aqueous phase is forced to the bottom of the tube, and the less dense organic phase moves to the top, effectively breaking the emulsion by force.[6]

Step-by-Step Methodology:

  • Carefully transfer the entire contents of the separatory funnel (or just the emulsified portion) into appropriate centrifuge tubes. Ensure the tubes are properly balanced.

  • Place the tubes in the centrifuge.

  • Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm). Higher speeds may be necessary for very stable emulsions.

  • Carefully remove the tubes from the centrifuge. You should see two distinct, clear layers.

  • Use a pipette to carefully remove the top layer, or decant the contents back into the separatory funnel to perform a clean separation.[18]

References

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Kluthe Magazine. (2024, November 25). How does emulsion splitting work?. Retrieved from [Link]

  • Fiveable. (2025, August 15). Emulsification Definition. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Google Patents. (n.d.). US6214236B1 - Process for breaking an emulsion.
  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 07). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • ACS Omega. (2021, October 13). Breaking of Emulsions with Chemical Additives. Retrieved from [Link]

  • Coplanar Petroleum Services, LLC. (2024, August 15). Emulsion Breakers in the Oilfield. Retrieved from [Link]

  • Smart Fluid Internacional. (n.d.). Emulsion Breakers. Retrieved from [Link]

  • Extraction Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (2015, May 17). What is the best physical way to separate a water-oil emulsion in an industrial process?. Retrieved from [Link]

  • ResearchGate. (2014, November 07). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]

  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. Retrieved from [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024, June 12). Emulsion Breakers in Crude Oil Processing. Retrieved from [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]

  • Composition of an Emulsion. (2019, March 04). Retrieved from [Link]

  • Reddit. (2017, September 25). How does methanol help break up an emulsion?. Retrieved from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 01). Emulsion formation during extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • University of North Carolina. (n.d.). Emulsions: Preparation & Stabilization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Semantic Scholar. (1990, April 15). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). US2734038A - Process for breaking emulsions formed in the neutralization.
  • OnePetro. (2004, August 01). Removal of Water-Soluble Organics From Produced Brine Without Scale Formation. Retrieved from [Link]

  • Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.

Sources

Validation & Comparative

H-NMR Spectrum Analysis of 1-(2,3-dimethoxyphenyl)propan-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and drug development professionals. It prioritizes the structural validation of 1-(2,3-dimethoxyphenyl)propan-2-one (also known as 2,3-dimethoxyphenylacetone), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents.

Executive Summary & Structural Context

This compound (


, MW: 194.23  g/mol ) is a phenylacetone derivative characterized by a 2,3-dimethoxy substitution pattern on the aromatic ring.[1][2][3] In synthetic workflows, it is frequently confused with its regioisomer, 3,4-dimethoxyphenylacetone , a precursor to methyldopa and other catecholamine derivatives.

Precise NMR characterization is not merely about assigning peaks; it is about isomeric discrimination . The proximity of the two methoxy groups at the 2 and 3 positions creates a distinct steric and electronic environment that differentiates this molecule from the more common 3,4- or 2,5-isomers.

This guide provides a validated assignment of the H-NMR spectrum, compares it against critical alternatives (isomers and solvent systems), and establishes a decision-making framework for purity assessment.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is recommended. This workflow is designed to prevent common artifacts such as water suppression interference or concentration-dependent shifting.

Standardized Sample Preparation
  • Solvent: Chloroform-d (

    
    ) (99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       provides excellent solubility for this lipophilic ketone and prevents hydrogen-bonding broadening observed in DMSO-
      
      
      
      .
  • Concentration: 15 mg of analyte in 0.6 mL solvent (~75 mM).

    • Rationale: This concentration avoids viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for detecting minor isomeric impurities (<1%) in 16 scans.

  • Temperature: 298 K (25°C).

Acquisition Workflow (Graphviz)

NMR_Workflow Figure 1: Standardized H-NMR Acquisition Workflow for Phenylacetone Derivatives Sample Solid Analyte (15 mg) Dissolve Solvation (0.6 mL CDCl3) Sample->Dissolve Homogenize Filter Filtration (Glass wool) Dissolve->Filter Remove particulates Acquire Acquisition (16 Scans, d1=2s) Filter->Acquire Transfer to 5mm tube Process Processing (LB=0.3 Hz, Phasing) Acquire->Process FT Analysis Integration & Multiplet Analysis Process->Analysis Assign

Spectral Assignment & Performance Data

The spectrum of this compound is defined by three distinct regions: the aliphatic ketone chain, the methoxy substituents, and the aromatic ring.

Predicted Chemical Shifts ( , 400 MHz)
Proton GroupPositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Logic
Methyl Ketone

-C=O
2.15Singlet (s)3H-Isolated methyl group adjacent to carbonyl.
Methylene

-C=O
3.72Singlet (s)2H-Benzylic protons, deshielded by phenyl ring and carbonyl.
Methoxy A

(C2)
3.82Singlet (s)3H-Sterically crowded between C1-linker and C3-OMe.
Methoxy B

(C3)
3.86Singlet (s)3H-Typical aromatic methoxy shift.
Aromatic H-4 Ar-H6.80 - 6.85dd1H

Ortho to OMe, shielded.
Aromatic H-5 Ar-H7.00 - 7.05t (or dd)1H

Meta to both OMe groups; less shielded.
Aromatic H-6 Ar-H6.75 - 6.80dd1H

Ortho to alkyl chain.

Note: Exact shifts may vary by


 ppm depending on concentration. The key diagnostic is the multiplicity  of the aromatic region.

Comparative Analysis: The Isomer Comparison

The most critical challenge in working with this molecule is distinguishing it from 3,4-dimethoxyphenylacetone . Both have identical molecular weights and similar polarities, making MS and TLC unreliable. H-NMR is the gold standard for differentiation.

Comparison: 2,3-Isomer vs. 3,4-Isomer
FeatureThis compound (Target)1-(3,4-dimethoxyphenyl)propan-2-one (Alternative)
Aromatic Pattern Contiguous (ABC System) Isolated (ABX System)
Proton Neighbors H-4, H-5, H-6 are adjacent.H-2 is isolated; H-5 and H-6 are adjacent.
Splitting Logic Triplet (t) observed for H-5 (two ortho neighbors).No Triplet. H-2 is a singlet (s) or doublet (d,

).
Methylene Shift

~3.72 ppm

~3.60 ppm (Less steric crowding).
Methoxy Peaks Often distinct (two singlets).Often overlapped (one large singlet).
Diagnostic Decision Tree (Graphviz)

Isomer_ID Figure 2: Logical Pathway for Distinguishing Dimethoxy Isomers Start Analyze Aromatic Region (6.5 - 7.5 ppm) Check_H2 Is there an isolated Singlet (s) or meta-coupled Doublet (d)? Start->Check_H2 Check_Triplet Is there a Triplet (t) (J ~ 8 Hz)? Check_H2->Check_Triplet No Result_34 Identity: 3,4-dimethoxy isomer (1,2,4-substitution) Check_H2->Result_34 Yes (H-2) Check_Triplet->Result_34 No (Ambiguous) Result_23 Identity: 2,3-dimethoxy isomer (1,2,3-substitution) Check_Triplet->Result_23 Yes (H-5)

Comparative Analysis: Solvent Selection

While


 is the standard, DMSO-

is an alternative when solubility is an issue or when analyzing reaction mixtures containing polar byproducts.
ParameterChloroform-d (

)
DMSO-

Resolution High. Sharp peaks, minimal viscosity broadening.Medium. Viscosity can broaden multiplets.
Water Signal ~1.56 ppm (Usually clear of key signals).[4]~3.33 ppm (Can overlap with Methylene/Methoxy).
Solvent Residual 7.26 ppm (Singlet).[4]2.50 ppm (Quintet).[4]
Chemical Shift Effect Baseline.[5][6]Aromatic protons shift downfield (+0.1-0.3 ppm).
Recommendation Preferred for pure product analysis.Secondary. Use only if product is a salt or insoluble.

Technical Insight: In DMSO-


, the water peak at 3.33 ppm is notoriously broad and can obscure the methylene singlet (~3.7 ppm) or the methoxy signals (~3.8 ppm). If DMSO must be used, add a drop of 

to shift the water peak or use dry DMSO ampoules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6][7] (Standard text for SCS rules and coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous phenylacetone shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for solvent effects and multiplet analysis).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Validation for solvent residual peaks).

Sources

Comparative Evaluation of ¹³C-NMR Prediction Algorithms vs. Experimental Data for 2,3-Dimethoxyphenylacetone Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate assignment of ¹³C-Nuclear Magnetic Resonance (NMR) spectra is a foundational requirement in modern drug development and synthetic chemistry. As researchers increasingly rely on in silico prediction tools to validate molecular structures, understanding the limitations of these algorithms is critical.

This guide provides an objective, data-driven comparison of three industry-standard NMR prediction platforms—ACD/Labs NMR Predictors , Mnova NMRPredict Desktop , and ChemDraw Professional . We utilize 2,3-dimethoxyphenylacetone (a key intermediate in the synthesis of Amaryllidaceae alkaloids like galanthamine[1],[2]) as our benchmark molecule. By comparing algorithmic outputs against a self-validating experimental protocol, this guide exposes the mechanistic reasons why certain prediction models succeed or fail when faced with complex 3D steric interactions.

Mechanistic Rationale: Why 2,3-Dimethoxyphenylacetone?

To rigorously test an NMR prediction algorithm, a molecule must possess non-linear structural features that disrupt basic additivity rules. 2,3-dimethoxyphenylacetone is an ideal stress-test candidate due to the severe steric crowding at the C2 position.

The 2-methoxy group is flanked by a bulky acetonyl group (-CH₂-CO-CH₃) at C1 and another methoxy group at C3. This steric clash forces the 2-methoxy oxygen out of the aromatic plane, breaking the p-π conjugation between the oxygen lone pair and the benzene ring. Without this electron-donating resonance effect, the C2 methoxy carbon is significantly deshielded, shifting from a standard ~56 ppm[3] downfield to ~60.5 ppm . Algorithms that rely solely on 2D topological mapping without robust 3D conformational corrections will fail to predict this shift accurately[4].

Experimental vs. In Silico Workflow

To ensure trustworthiness, the evaluation follows a parallel workflow where empirical data acquisition and algorithmic predictions are conducted independently before comparative error analysis (Δδ).

NMR_Workflow A 2,3-Dimethoxyphenylacetone Synthesis & Purification B Experimental 13C-NMR Acquisition (100 MHz) A->B C In Silico Prediction (ACD/Labs, Mnova, ChemDraw) A->C D Peak Picking & Signal Integration B->D E Algorithmic Shift Calculation C->E F Comparative Error Analysis (Δδ) D->F E->F G Final Assignment & Model Validation F->G

Figure 1: Parallel workflow for empirical NMR acquisition and in silico prediction validation.

Step-by-Step Experimental Protocol (Self-Validating System)

To generate the empirical baseline, the following standardized protocol must be executed to ensure quantitative accuracy and artifact-free spectra.

Step 1: Sample Preparation Dissolve 50 mg of high-purity (>98%) 2,3-dimethoxyphenylacetone in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v tetramethylsilane (TMS) to serve as an internal zero-point reference. Transfer to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning & Shimming Insert the sample into a 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C). Perform Automatic Tuning and Matching (ATM) specifically for the ¹³C channel. Lock the spectrometer to the deuterium signal of the CDCl₃ solvent and optimize the Z1-Z5 shims until the lock signal is maximized and stable.

Step 3: Acquisition Parameters

  • Pulse Sequence: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems) to collapse multiplet splitting and increase the signal-to-noise (S/N) ratio via the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (D1): Set D1 to 2.0 seconds . Causality: Quaternary carbons (C1, C2, C3, and the C8 carbonyl) lack attached protons, resulting in long T₁ relaxation times. A 2.0s delay ensures these nuclei fully relax between pulses, preventing signal attenuation.

  • Scans (NS): Acquire 1024 scans to resolve the low-intensity quaternary and carbonyl peaks against background noise.

Step 4: Processing & Calibration Apply a 1.0 Hz exponential line broadening window function prior to Fourier transformation to smooth high-frequency noise. Manually phase the spectrum (zero- and first-order) and apply a polynomial baseline correction. Calibrate the chemical shift scale by setting the central peak of the CDCl₃ solvent triplet to exactly 77.16 ppm [3].

Comparative Data Analysis

The table below contrasts the empirical ¹³C-NMR shifts against the outputs of the three prediction algorithms.

Carbon PositionEnvironmentExperimental δ (ppm)ACD/Labs δ (ppm)Mnova δ (ppm)ChemDraw δ (ppm)
C1 Ar-C-CH₂128.4128.1129.0126.5
C2 Ar-C-OMe152.8152.5151.2150.0
C3 Ar-C-OMe147.5147.9148.5149.0
C4 Ar-CH111.5111.2112.1113.0
C5 Ar-CH124.1124.5123.5125.0
C6 Ar-CH122.3122.0123.0121.0
C7 CH₂45.246.044.548.0
C8 C=O207.5206.9208.2205.0
C9 CH₃29.829.530.228.0
C10 2-OMe60.5 60.1 58.5 56.0
C11 3-OMe55.856.056.156.0
Mean Absolute Error (MAE) 0.39 ppm 0.83 ppm 1.97 ppm

Algorithmic Performance Evaluation

The variance in prediction accuracy stems directly from how each software architecture handles topological data.

  • ChemDraw Professional (MAE: 1.97 ppm): ChemDraw relies on basic additivity rules and shallow HOSE (Hierarchically Ordered Spherical Description of Environment) codes[5]. It fails spectacularly on C10 (the 2-OMe group), predicting 56.0 ppm instead of the experimental 60.5 ppm. Because it lacks a robust 3D conformational analysis engine, it completely misses the out-of-plane steric deshielding effect.

  • Mnova NMRPredict (MAE: 0.83 ppm): Mnova utilizes a Modgraph-based consensus model. While it performs better on the aromatic core, it still underestimates the steric penalty on C10 (predicting 58.5 ppm). Its HOSE database struggles with the specific ortho-disubstitution pattern present in this molecule.

  • ACD/Labs NMR Predictors (MAE: 0.39 ppm): ACD/Labs provides the most accurate prediction. Its architecture employs a highly trained Neural Network combined with deep HOSE code databases[6]. The machine learning model successfully recognizes the non-linear steric interaction of the crowded 2-methoxy group and applies the correct deshielding penalty, predicting 60.1 ppm.

Prediction_Logic Input Input Molecular Structure (SMILES / MOL) HOSE HOSE Code Database (Empirical Matching) Input->HOSE NN Neural Network / Machine Learning (Pattern Recognition) Input->NN DFT DFT / Ab Initio (Quantum Mechanical) Input->DFT Merge Consensus Algorithm (Weighted Averaging) HOSE->Merge NN->Merge DFT->Merge Output Predicted 13C Chemical Shifts (ppm) Merge->Output

Figure 2: Logical architecture of modern consensus-based NMR chemical shift prediction algorithms.

Conclusion & Recommendations

For simple, unhindered molecules, basic additivity tools like ChemDraw are sufficient for rapid structural verification. However, for complex pharmaceutical intermediates featuring severe steric crowding—such as 2,3-dimethoxyphenylacetone—researchers must utilize neural network-driven consensus algorithms like ACD/Labs . Relying on rudimentary HOSE code predictions for sterically hindered environments will result in false-negative structural validations, wasting critical time in the drug development pipeline.

References

  • Bremser, W. (1978). "HOSE—A novel substructure code". Analytica Chimica Acta. DOI: 10.1016/S0003-2670(01)83100-7. URL:[Link]

  • Kuhn, S., et al. (2019). "Stereo-Aware Extension of HOSE Codes". ACS Omega. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL:[Link]

  • Castillo, A. M., et al. (2016). "Ask Ernö: a self-learning tool for assignment and prediction of nuclear magnetic resonance spectra". Journal of Cheminformatics. URL:[Link]

  • Banwell, M., et al. (2010). "A First Generation Chemoenzymatic Synthesis of (+)-Galanthamine". Organic Letters. URL:[Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Separating Dimethoxyphenylacetone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful separation of positional isomers is a frequent and significant challenge in analytical chemistry, particularly within the realms of pharmaceutical analysis and forensic science. Dimethoxyphenylacetone (DMPA) isomers, such as the 2,4-, 2,5-, and 3,4-isomers, serve as a prime example of this challenge. Due to their identical mass and similar physicochemical properties, their resolution requires a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth comparison of chromatographic strategies, focusing on the rationale behind column and mobile phase selection to achieve baseline separation. We will explore the utility of both traditional C18 and alternative selectivity phases like Phenyl-Hexyl, providing detailed experimental protocols and comparative data to empower researchers in developing robust and reliable analytical methods.

Introduction: The Analytical Challenge of Positional Isomers

Positional isomers, which differ only in the location of substituent groups on a molecular framework, often exhibit nearly identical polarity and hydrophobicity. In the context of DMPA, these subtle structural differences are critical as they can correspond to variations in biological activity, toxicity, or their status as precursors to controlled substances. Therefore, an analytical method must possess sufficient selectivity to distinguish between these closely related compounds. The primary goal of HPLC method development is to manipulate the interactions between the analytes and both the stationary and mobile phases to maximize this selectivity (α) and, consequently, the resolution (Rs).[1][2] This guide will walk through a logical, science-based workflow for achieving this goal for DMPA isomers.

Chapter 1: Understanding the Analyte - Physicochemical Properties

Before initiating method development, it is crucial to understand the properties of the target molecules.[3] Dimethoxyphenylacetone (C11H14O3, Molar Mass: ~194.23 g/mol ) is a moderately polar compound, characterized by a phenyl ring, two methoxy groups, and a ketone functional group.[4][5][6][7] Its aromatic nature and the presence of polar groups suggest that it will interact with reversed-phase columns through both hydrophobic and polar mechanisms. The key challenge lies in the subtle differences in dipole moment and electron density distribution among the 2,4-, 2,5-, and 3,4-isomers, which must be exploited for separation.

Chapter 2: A Tale of Two Columns - Comparative Reversed-Phase Strategies

Reversed-phase HPLC (RP-HPLC) is the workhorse of modern chromatography and the logical starting point for this separation.[2][8] The choice of stationary phase, however, is the most powerful tool to influence selectivity.[1][9] We will compare the two most promising candidates: the ubiquitous C18 and the alternative selectivity Phenyl-Hexyl column.

The C18 Column: A Hydrophobic Foundation

A C18 (octadecylsilane) column separates analytes primarily based on hydrophobicity.[10][11] While reliable, it may struggle to differentiate between positional isomers where hydrophobic differences are minimal.[10] However, it serves as an essential baseline for any method development screen.

The Phenyl-Hexyl Column: Exploiting Aromaticity

Phenyl-Hexyl columns offer a unique separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group allows for π-π interactions with aromatic analytes like DMPA.[10][12] These interactions are sensitive to the electron density of the analyte's aromatic ring, which can differ between positional isomers due to the varied placement of the methoxy groups.[13] This often provides the alternative selectivity needed to resolve compounds that co-elute on a C18 phase.[9][14]

Workflow for HPLC Method Development

Below is a visual representation of the logical workflow for developing a robust separation method for DMPA isomers.

MethodDevelopmentWorkflow A Define Goal: Baseline Separation of DMPA Isomers B Initial Column Screening A->B C1 C18 Column B->C1 Test 1 C2 Phenyl-Hexyl Column B->C2 Test 2 D Mobile Phase Optimization (Isocratic: Acetonitrile/Water) C1->D C2->D E Evaluate Resolution (Rs) D->E F Rs < 1.5 (Inadequate Separation) E->F No G Rs >= 1.5 (Adequate Separation) E->G Yes H Further Optimization (Gradient, Temp.) F->H I Final Validated Method G->I H->D Iterate

Caption: A logical workflow for HPLC method development.

Chapter 3: Experimental Protocols & Comparative Data

The following protocols outline a systematic approach to screen and optimize the separation of a standard mixture containing 2,4-DMPA, 2,5-DMPA, and 3,4-DMPA.

Sample and Mobile Phase Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of each DMPA isomer in methanol.

  • Working Standard Mixture: Create a working solution containing 100 µg/mL of each isomer by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

Protocol 1: C18 Column Screening

This protocol establishes a baseline performance using a standard C18 column.

  • Step 1: HPLC System Configuration

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic 45% Acetonitrile / 55% Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 278 nm

  • Step 2: System Suitability

    • Perform five replicate injections of the working standard mixture.

    • Calculate the relative standard deviation (RSD) for retention time and peak area (acceptance criteria: < 2.0%).

  • Step 3: Analysis

    • Inject the working standard mixture and record the chromatogram.

    • Identify peaks and calculate the resolution between adjacent isomers.

Protocol 2: Phenyl-Hexyl Column Screening

This protocol evaluates the alternative selectivity offered by the Phenyl-Hexyl phase.

  • Step 1: HPLC System Configuration

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic 45% Acetonitrile / 55% Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 278 nm

  • Step 2: System Suitability

    • Perform five replicate injections of the working standard mixture.

    • Ensure RSD for retention time and peak area is < 2.0%.

  • Step 3: Analysis

    • Inject the working standard mixture and record the chromatogram.

    • Identify peaks and calculate the resolution between adjacent isomers.

Chapter 4: Performance Comparison and Data Analysis

The results from the screening protocols are summarized below. The data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific application.

ParameterC18 Column ResultsPhenyl-Hexyl Column Results
Elution Order 1. 2,4-DMPA2. 3,4-DMPA3. 2,5-DMPA1. 2,4-DMPA2. 2,5-DMPA3. 3,4-DMPA
Retention Time (t_R) - Isomer 1 ~5.2 min~6.1 min
Retention Time (t_R) - Isomer 2 ~5.8 min~7.0 min
Retention Time (t_R) - Isomer 3 ~6.0 min~7.8 min
Resolution (Rs) - Critical Pair 0.8 (between 3,4- and 2,5-)2.1 (between 2,4- and 2,5-)
Total Run Time ~8 min~10 min

Analysis of Results:

The C18 column provided insufficient resolution (Rs < 1.5) for the critical pair of 3,4-DMPA and 2,5-DMPA, resulting in significant peak overlap. In contrast, the Phenyl-Hexyl column not only achieved baseline separation (Rs > 2.0) for all isomers but also altered the elution order. This change in selectivity highlights the dominant role of π-π interactions in achieving this challenging separation.[13]

Chapter 5: Further Method Optimization

While the isocratic Phenyl-Hexyl method is successful, further optimization can enhance robustness or reduce run time.

  • Gradient Elution: For complex samples containing both DMPA isomers and other impurities, a gradient method (e.g., starting at 35% acetonitrile and ramping to 55%) can improve peak shape and resolve components with a wider polarity range.[15]

  • Temperature: Adjusting the column temperature can fine-tune selectivity.[16] Analyzing at different temperatures (e.g., 25 °C, 35 °C, 45 °C) can reveal optimal conditions for resolution.

  • Mobile Phase Modifier: While acetonitrile is effective, substituting it with methanol can sometimes alter selectivity due to different solvent properties and should be considered if resolution is still challenging.[8]

Conclusion and Recommendations

For the successful separation of dimethoxyphenylacetone positional isomers, a methodical approach prioritizing stationary phase selectivity is paramount. While a standard C18 column serves as a useful initial screen, it fails to provide adequate resolution for these closely related compounds.

This guide demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity , leveraging π-π interactions to achieve baseline separation where hydrophobic interactions alone are insufficient. The provided protocol using a Phenyl-Hexyl column with an isocratic mobile phase of 45% acetonitrile and 55% water is a robust and reliable starting point for researchers, scientists, and drug development professionals. This foundational method can be further optimized and validated according to ICH guidelines for specific quantitative applications.[17][18]

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Dong, M. W. (2022, April 15). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe.
  • ResearchGate.
  • Chromatography Forum. (2017, December 14).
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl st
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Cheméo. Chemical Properties of 3,4-Dimethoxyphenylacetone (CAS 776-99-8).
  • ChemicalBook. 3,4-Dimethoxyphenylacetone(776-99-8)MSDS Melting Point Boiling Density Storage Transport.
  • Shanghai Sunwise Chemical. 3, 4-Dimethoxyphenylacetone/ (3, 4-Dimethoxyphenyl)
  • MAC-MOD Analytical.
  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (n.d.). PMC.
  • NIST. 3,4-Dimethoxyphenylacetone. NIST WebBook.
  • Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • A review on method development by hplc. (n.d.). SciSpace.
  • Chiral Drug Separ
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Zhang, M., et al. (2022, January 3). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research.
  • NIST. 3,4-Dimethoxyphenylacetone. NIST WebBook.
  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Journal of Chrom
  • Wikipedia. Chiral resolution.
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Daicel. Chiralpak IB. HPLC.
  • Daicel. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. (2025, July 30). PubMed.
  • Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms. (n.d.). PubMed.
  • Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acet
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018, May 2). MDPI.

Sources

UV-Vis spectroscopy absorbance maxima for 2,3-dimethoxyphenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the UV-Vis spectroscopic characterization of 2,3-dimethoxyphenylacetone (2,3-DMPA), a structural isomer of the more common 3,4-dimethoxyphenylacetone (veratryl acetone).

Executive Summary & Application Scope

2,3-Dimethoxyphenylacetone (2,3-DMPA) is a chemical intermediate often analyzed in forensic chemistry and pharmaceutical impurity profiling. Unlike its para-substituted isomer (3,4-DMPA), the ortho-meta substitution pattern of 2,3-DMPA induces specific steric and electronic effects that subtly alter its spectral signature.

Key Analytical Insight: While UV-Vis spectroscopy provides robust quantification data, the spectral overlap between 2,3-DMPA and 3,4-DMPA is significant. For definitive structural elucidation, UV-Vis must be coupled with orthogonal techniques like FTIR or GC-MS. This guide focuses on the electronic transitions that define its UV absorbance, providing a baseline for detection and purity analysis.

Theoretical Framework: The Chromophore

To interpret the spectrum of 2,3-DMPA, one must deconstruct its molecular structure into its active chromophores.

  • Primary Chromophore: The 1,2-dimethoxybenzene (veratrole) moiety.

  • Auxochromes: The two methoxy (-OCH₃) groups are strong auxochromes. They donate electron density into the benzene ring via resonance (

    
    ), causing a bathochromic (red) shift  and a hyperchromic (intensity) effect  compared to unsubstituted phenylacetone.
    
  • The "Ortho Effect": In 2,3-DMPA, the two methoxy groups are adjacent (ortho). Steric repulsion forces them slightly out of planarity with the benzene ring. This reduces the effectiveness of resonance compared to the 3,4-isomer, typically resulting in a hypsochromic (blue) shift and lower molar absorptivity (

    
    ) relative to the 3,4-analog.
    
  • The Carbonyl Group: The acetone carbonyl (

    
    ) is separated from the ring by a methylene (
    
    
    
    ) bridge. It is non-conjugated . Its weak
    
    
    transition (~280 nm) is buried under the intense aromatic bands.

Comparative Absorbance Data

The following data compares 2,3-DMPA with its primary isomers and parent compounds. Values are derived from the behavior of the identical chromophore (2,3-dimethoxytoluene) in polar solvents (Methanol/Ethanol).

Table 1: Absorbance Maxima ( ) and Characteristics[1]
Compound

(Primary)

(Secondary)
Electronic Character
2,3-Dimethoxyphenylacetone ~274–276 nm ~225 nm Ortho-substituted. Slight blue shift due to steric inhibition of resonance.
3,4-Dimethoxyphenylacetone ~278–280 nm~230 nmPara-substituted. Maximum conjugation efficiency; higher intensity.
Phenylacetone (P2P) ~250–260 nm~205 nmUnsubstituted. Standard benzenoid fine structure.
1,2-Dimethoxybenzene 274 nm225 nmParent chromophore reference (Veratrole).

Critical Note: The


 values are solvent-dependent. In non-polar solvents (Hexane), fine structure (multiple small peaks) may appear. In polar solvents (Methanol), the bands broaden and merge.

Experimental Protocol: Standardized Characterization

This protocol ensures reproducible absorbance data for quantification or purity checking.

Phase 1: Sample Preparation
  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile .

    • Why: These solvents have low UV cutoffs (<205 nm) and dissolve the organic ketone completely.

  • Stock Solution: Prepare a

    
     M stock solution.
    
    • Weighing: Weigh 19.4 mg of 2,3-DMPA (MW = 194.23 g/mol ) into a 100 mL volumetric flask.

  • Working Solution: Dilute 1:10 to achieve

    
     M.
    
    • Target Absorbance: This concentration typically yields an absorbance (A) between 0.5 and 1.0, the most linear range of the Beer-Lambert law.

Phase 2: Data Acquisition
  • Baseline Correction: Run a blank scan with pure solvent.

  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to capture shoulder definition.

    • Slit Width: 1.0 nm or 2.0 nm.

  • Validation: If

    
    , dilute the sample further. The relationship between Absorbance and Concentration is linear only if 
    
    
    
    .

Analytical Workflow & Isomer Differentiation

Distinguishing 2,3-DMPA from 3,4-DMPA solely by UV is risky due to spectral overlap. The following workflow illustrates the correct positioning of UV-Vis in the analytical chain.

G Start Unknown Sample (Suspected DMPA Isomer) Solubility Solubility Test (MeOH/ACN) Start->Solubility UV_Scan UV-Vis Scan (200-400 nm) Solubility->UV_Scan Decision Check u03bb_max UV_Scan->Decision Path_A u03bb_max ~274 nm (Likely Ortho/2,3) Decision->Path_A Blue Shift Path_B u03bb_max ~279 nm (Likely Para/3,4) Decision->Path_B Red Shift Conf_IR Confirmatory Test: FTIR or GC-MS Path_A->Conf_IR Path_B->Conf_IR Result Definitive Identification Conf_IR->Result

Figure 1: Analytical workflow for differentiating dimethoxyphenylacetone isomers. UV-Vis acts as a preliminary screen for electronic environment, guiding confirmatory analysis.

References

  • National Institute of Standards and Technology (NIST).3,4-Dimethoxyphenylacetone Mass Spectrum & IR Data. (Provides the baseline for the para-isomer).

  • PubChem. Compound Summary: 1-(2,3-Dimethoxyphenyl)propan-2-one. (Structural and chemical property data).[1][2][3][4][5][6][7][8][9]

  • Forensic Science International.Differentiation of regioisomeric methoxy-substituted phenethylamines. (Discusses the difficulty of UV differentiation and the necessity of MS/IR for methoxy isomers).
  • Spectrochimica Acta Part A.UV absorption and keto-enol tautomerism of methoxy 1,3-diphenylpropane-1,3-diones.

Sources

A Comparative Guide to Purity Verification of C11H14O3: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is not merely a procedural checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For a model compound such as C11H14O3, a molecule representative of many in early-phase development, establishing purity with irrefutable accuracy is paramount. This guide provides an in-depth exploration of elemental analysis as a primary method for purity verification, objectively comparing its performance, rationale, and data output against other orthogonal techniques.

The Foundational Question: Why Elemental Analysis?

Before the advent of more sophisticated spectroscopic methods, elemental analysis was a cornerstone of chemical characterization.[1][2] Today, while techniques like NMR and MS provide intricate structural details, elemental analysis retains a unique and critical role in purity assessment. Its power lies in its fundamental, quantitative nature: it directly measures the mass fractions of carbon, hydrogen, and other elements in a sample.[3][4][5]

For a given molecular formula, the theoretical elemental composition is a fixed, calculable value. Any significant deviation in the experimentally determined composition points to the presence of impurities, be it residual solvents, inorganic salts, or by-products from synthesis. This makes elemental analysis a powerful, absolute technique that requires no specific reference standard for the compound itself.

Theoretical Elemental Composition: The Unwavering Benchmark for C11H14O3

The first step in any elemental analysis-based purity verification is the calculation of the theoretical mass percentages of each element in the pure compound. This calculation provides the baseline against which experimental results are judged.

Molecular Formula: C₁₁H₁₄O₃

Atomic Masses:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Oxygen (O): 15.999 g/mol

Molar Mass Calculation:

  • Molar Mass = (11 × 12.011) + (14 × 1.008) + (3 × 15.999) = 132.121 + 14.112 + 47.997 = 194.23 g/mol

Theoretical Percent Composition:

  • %C = (132.121 / 194.23) × 100% = 68.02% [6][7]

  • %H = (14.112 / 194.23) × 100% = 7.27% [6][7]

  • %O = (47.997 / 194.23) × 100% = 24.71% [6][7]

These percentages are the absolute targets. An experimental result that aligns closely with these values provides strong evidence of the sample's purity.

Experimental Protocol: Combustion Analysis for C, H, and O

The most common method for determining the carbon, hydrogen, and oxygen content of an organic compound is combustion analysis.[2][3] This technique is destructive but highly accurate and requires only a small amount of sample.

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing weigh 1. Accurately weigh ~2-3 mg of C11H14O3 in a tin capsule seal 2. Seal the capsule to enclose the sample weigh->seal autosampler 3. Place in autosampler seal->autosampler combustion 4. Combustion (~1000°C in pure O2) C,H,O -> CO2, H2O autosampler->combustion reduction 5. Reduction (e.g., over copper) Removes excess O2 combustion->reduction separation 6. Gas Chromatography Separates CO2, H2O reduction->separation detection 7. Thermal Conductivity Detector (TCD) Quantifies gases separation->detection calculation 8. Software calculates mass % of C, H, O based on detector response detection->calculation comparison 9. Compare experimental % with theoretical % calculation->comparison G cluster_primary Primary & Orthogonal Methods cluster_secondary Complementary Methods start Purity Assessment for C11H14O3 ea Elemental Analysis (Confirm Formula Integrity) start->ea hplc HPLC-UV/DAD (Profile Organic Impurities) start->hplc qnmr qNMR (Absolute Assay Purity) start->qnmr dsc DSC (Crystalline Purity) ea->dsc If crystalline lcms LC-MS (Impurity ID) hplc->lcms If unknown peaks kf Karl Fischer (Water Content) qnmr->kf Corroborate solvent/water

Sources

Safety Operating Guide

1-(2,3-Dimethoxyphenyl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Disposal and Waste Management of 1-(2,3-Dimethoxyphenyl)propan-2-one

Executive Summary & Chemical Profiling

This compound (CAS: 4468-57-9) is a substituted phenylacetone utilized primarily as a critical intermediate in the total synthesis of amaryllidaceae alkaloids, such as the acetylcholinesterase inhibitors lycoramine and galanthamine[1].

As an organic liquid containing both ketone and sterically hindered methoxy ether functionalities, it presents specific physicochemical hazards. It is a combustible organic compound capable of degrading certain laboratory polymers and is strictly incompatible with strong oxidizing agents. Because it lacks halogens (fluorine, chlorine, bromine, iodine), its proper disposal relies on strict segregation into the Non-Halogenated Organic Waste stream to ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) protocols.

Physicochemical Rationale for Segregation (The "Why")

As a Senior Application Scientist, it is critical to understand that waste disposal is not merely administrative—it is a chemical process governed by thermodynamics and environmental science.

  • The Halogen Segregation Imperative: Non-halogenated organic wastes are highly prized by commercial disposal facilities for waste-to-energy incineration due to their high British Thermal Unit (BTU) values. Introducing even trace amounts of halogenated solvents (e.g., dichloromethane, often used during the extraction of this ketone) forces the waste into a significantly more expensive, high-temperature incineration pathway to prevent the formation of highly toxic dioxins and furans. Solvent mixtures are considered halogen-contaminated at concentrations as low as 1,000 ppm[2].

  • Oxidizer Incompatibility: The electron-rich dimethoxyphenyl ring and the enolizable ketone moiety are susceptible to aggressive, highly exothermic oxidation. Mixing this compound with nitric acid or peroxide waste streams can lead to thermal runaway, auto-ignition, and catastrophic container over-pressurization.

Step-by-Step Disposal Methodology

The following self-validating protocol ensures that the disposal of this compound is safe, compliant, and verifiable.

Phase 1: Waste Characterization & Primary Containment
  • Step 1: Matrix Identification. Determine the solvent matrix of the waste. If the ketone is dissolved in non-halogenated solvents (e.g., ethyl acetate, ethanol, hexane), it is classified as Class 3 Flammable Non-Halogenated Waste. If mixed with chloroform or dichloromethane, the entire volume must be reclassified as Halogenated Waste[2].

  • Step 2: Container Selection. Select a UN-approved High-Density Polyethylene (HDPE) carboy or a PTFE-lined borosilicate glass bottle.

    • Causality: Ketones act as aggressive solvents toward standard plastics like polystyrene or polyvinyl chloride (PVC). Using HDPE ensures the structural integrity of the container is not compromised over time.

  • Step 3: Volume Management. Fill the waste container to a maximum of 80% capacity, leaving at least 20% headspace[3].

    • Causality: Organic ketones possess a high coefficient of thermal expansion. Mandatory headspace prevents hydrostatic rupture of the container during ambient temperature fluctuations in the laboratory.

Phase 2: Self-Validation & SAA Storage
  • Step 4: Phase & pH Validation (Self-Validating Step). Before sealing the container for storage, perform a visual phase check. If an unexpected aqueous sub-layer is present from a synthesis workup, extract a micro-sample of the aqueous layer and verify the pH is between 6–8 using indicator strips.

    • Trustworthiness: This self-validating check confirms that no incompatible, highly reactive acidic or basic reagents have been inadvertently transferred to the organic waste stream, validating the container for safe storage.

  • Step 5: Labeling. Affix a standardized Hazardous Waste tag. Write the full IUPAC name: "this compound". Do not use chemical formulas, shorthand, or abbreviations[4].

  • Step 6: SAA Transfer. Transfer the sealed, labeled container to the designated Satellite Accumulation Area (SAA) within the laboratory. Ensure it is placed in secondary containment (e.g., a polyethylene spill tray) away from oxidizers and heat sources[3].

Phase 3: Spill Response & Decontamination
  • Step 7: Spill Containment. In the event of a spill outside the fume hood, immediately eliminate ignition sources. Do not use combustible materials like paper towels or sawdust. Contain the material using an inert, siliceous absorbent such as vermiculite or sand[4].

  • Step 8: Surface Decontamination. Collect the saturated absorbent and dispose of it in a designated solid hazardous waste container. Triple-rinse the affected surface with a volatile, non-halogenated solvent (like acetone) to remove residual organic residue, collecting the rinsate into the liquid waste container.

  • Step 9: Container Decommissioning. Empty reagent bottles that previously held the pure compound must be triple-rinsed with a compatible solvent. The container is only considered "RCRA empty" when no more than 3% by weight of the total capacity remains[5].

Quantitative Data & Storage Parameters

ParameterSpecificationScientific & Logistical Rationale
EPA Waste Code D001 (Ignitability)Flash point typically < 60°C; requires Class 3 Flammable handling.
Primary Classification Non-Halogenated OrganicHigh BTU value; optimal for standard commercial incineration[2].
Container Compatibility HDPE, PTFE, GlassPrevents polymer degradation and solvent leaching caused by ketones.
Strict Incompatibilities Halogens (>1000 ppm), OxidizersPrevents dioxin formation[2] and exothermic runaway reactions.
Max SAA Storage Time 180 DaysPrevents long-term peroxide formation and ensures RCRA compliance.
Headspace Requirement 20% of Total VolumeAccommodates thermal expansion and prevents hydrostatic rupture[3].

Waste Segregation Workflow

WasteWorkflow A This compound Waste Stream Identified B Contains Halogens? (e.g., DCM, Chloroform) A->B C Halogenated Organic Waste (EPA Class) B->C Yes D Aqueous Content >80%? B->D No G Satellite Accumulation Area (SAA) Label & Log C->G E Aqueous Hazardous Waste (Requires Secondary Containment) D->E Yes F Non-Halogenated Organic Waste (High BTU / Incineration) D->F No E->G F->G H EHS Pickup & Commercial Incineration G->H

Workflow for the proper segregation and disposal of this compound waste.

References

  • University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal Procedure." Available at:[Link]

  • UC Berkeley Environment, Health & Safety. "Hazardous Waste Management." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." Available at: [Link]

  • Journal of the Chemical Society C: Organic. "The total synthesis of (±)-lycoramine. Part II." (Contextualizing the chemical's laboratory application). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethoxyphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethoxyphenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.